H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH
Description
BenchChem offers high-quality H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N11O21P/c1-6-20(4)35(43(70)52-26(15-31(46)57)38(65)48-21(5)36(63)54-30(18-56)42(69)53-29(44(71)72)13-19(2)3)55-41(68)25(14-22-7-9-23(10-8-22)76-77(73,74)75)50-40(67)28(17-34(61)62)51-39(66)27(16-32(47)58)49-37(64)24(45)11-12-33(59)60/h7-10,19-21,24-30,35,56H,6,11-18,45H2,1-5H3,(H2,46,57)(H2,47,58)(H,48,65)(H,49,64)(H,50,67)(H,51,66)(H,52,70)(H,53,69)(H,54,63)(H,55,68)(H,59,60)(H,61,62)(H,71,72)(H2,73,74,75)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNEFPXLIGMQF-IRRGQOHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N11O21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1118.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Anchor: Deciphering Tyr(PO3H2) Recognition in SH2 Domains
A Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary
The Src Homology 2 (SH2) domain represents the fundamental "reading" module of tyrosine kinase signaling. While the human genome encodes over 120 distinct SH2 domains, they all share a singular, convergent function: the high-affinity recognition of Phosphotyrosine (Tyr(PO3H2) or pTyr). For drug development professionals, the SH2 domain is both a target and a template. This guide deconstructs the structural mechanics of pTyr recognition, the thermodynamics of specificity, and the validated protocols required to engineer high-affinity peptidomimetics.
Part 1: Structural Mechanistics of the pTyr "Warhead"
The interaction between an SH2 domain and its ligand is often described as a "two-pronged plug" mechanism.[1] However, this simplification masks the electrostatic precision required to bind Tyr(PO3H2).
1. The Conserved Arginine Pocket (The Anchor)
The defining feature of the SH2 domain is the FLVR motif (Phe-Leu-Val-Arg) located on the
-
Mechanism: The guanidinium group of Arg
B5 forms a bidentate salt bridge with two oxygens of the pTyr phosphate group. -
Causality: This interaction is enthalpically driven and provides the "on-switch" energy. Mutation of this Arginine (e.g., R175 in v-Src) completely abolishes binding, confirming it as the primary anchor [1].
2. The Specificity Pocket (The Address)
While pTyr provides the binding energy, the residues C-terminal to the pTyr (positions pY+1 to pY+6) determine which SH2 domain binds.
-
Src-family (Lck, Src): Utilize a distinct hydrophobic pocket to bind the residue at pY+3 (typically Isoleucine or Valine). This forces the peptide into an extended conformation.
-
Grb2-family: The pY+2 residue (Asn) forms a
-turn, redirecting the peptide chain away from the domain surface. This structural divergence explains why Grb2 inhibitors fail against Src, despite both binding pTyr [2].
Visualization: The Canonical Binding Logic
The following diagram illustrates the logical flow of molecular recognition within the SH2 cleft.
Figure 1: The "Two-Pronged" recognition logic. The pTyr anchor (Red) engages the conserved FLVR pocket (Blue), while the pY+3 residue (Green) engages the variable specificity pocket (Yellow).
Part 2: Thermodynamics and Specificity Profiles
Drug design often fails by optimizing for affinity (
Thermodynamic Drivers
-
Enthalpy (
): Dominated by the pTyr-Arg B5 salt bridge. This is highly exothermic. -
Entropy (
): The burial of hydrophobic residues (e.g., Ile at pY+3) releases ordered water molecules, providing a favorable entropic contribution. -
Implication: High-affinity inhibitors must mimic both the electrostatic "snap" of the phosphate and the hydrophobic "slide" of the flanking sequence [3].
Comparative Specificity Table
The following table summarizes the recognition motifs for major therapeutic targets.
| SH2 Domain Family | Primary Consensus Motif | Key Structural Feature | Therapeutic Indication |
| Src / Lck | pTyr - Glu - Glu - Ile (pYEEI) | Deep Hydrophobic Pocket at pY+3 | Cancer, Autoimmune |
| Grb2 | pTyr - Val - Asn - Val (pYVNV) | RAS-driven Cancers | |
| PI3K (p85) | pTyr - Met - X - Met (pYMXM) | Extended cleft, Met binding at pY+3 | Diabetes, Oncology |
| STAT3 | pTyr - X - X - Gln | Dimerization interface | Inflammation, Fibrosis |
Part 3: Experimental Protocols
To validate SH2 binders, one must move beyond simple ELISA. The following protocols represent the industry standard for kinetic validation and specificity profiling.
Protocol A: Surface Plasmon Resonance (SPR) for Affinity
Why this protocol? SPR (e.g., Biacore) measures real-time association (
Workflow:
-
Ligand Immobilization:
-
Use a GST-anti-GST capture system rather than direct amine coupling.
-
Reasoning: Direct coupling often damages the Arg
B5 pocket. Capturing GST-SH2 fusion proteins orients the binding face away from the chip surface.
-
-
Analyte Injection:
-
Prepare a dilution series of the peptidomimetic (0.1 nM to 100 nM).
-
Inject at high flow rate (30-50
L/min) to minimize mass transport limitations.
-
-
Reference Subtraction:
-
Use a flow cell with GST alone (no SH2) to subtract non-specific binding.
-
-
Regeneration:
-
Critical Step: Use 10mM Glycine-HCl (pH 2.2) or 0.05% SDS. Avoid harsh bases which denature the
-sheet core.
-
Protocol B: Combinatorial Peptide Library Screening
Why this protocol? To determine the unknown specificity of an orphan SH2 domain or to map off-target effects of a lead compound [5].
-
Library Synthesis: Create a "One-Bead-One-Compound" library on TentaGel resin. Fix pTyr at position 0, and randomize positions -1 to +4.
-
Screening: Incubate the library with the fluorescently labeled SH2 domain.
-
Sorting: Isolate the brightest beads (highest affinity).
-
Sequencing: Use Edman degradation or MALDI-TOF MS to sequence the peptide on the selected beads.
-
Result: This generates a "consensus sequence" matrix (e.g., probability of Leu at pY+1).
Visualization: Validated Experimental Workflow
Figure 2: The integrated workflow from specificity determination to kinetic validation.
Part 4: Therapeutic Engineering & Bioisosteres
The native Tyr(PO3H2) group is a poor drug candidate because:
-
It is rapidly hydrolyzed by Protein Tyrosine Phosphatases (PTPs).
-
The dianionic charge (
) prevents cell membrane permeability.
The Solution: Difluoromethylphosphonates (F2Pmp)
The gold standard for SH2 inhibition is the replacement of the phosphate oxygen with a difluoromethylene (
-
Chemical Logic: The
group is electron-withdrawing, lowering the of the phosphonate to ~5.5, which closely mimics the acidity of the native phosphate ( ~6.0). Simple phosphonates ( ) have a ~7.5 and bind poorly [6].
Comparison of pTyr Mimics:
| Moiety | Stability (Phosphatase) | Binding Affinity (Relative) | Cell Permeability |
| Native pTyr | Low (Hydrolyzed) | 100% (Reference) | Very Low |
| Phosphonate (Pmp) | High | ~1-5% | Low |
| F2Pmp | High | ~80-100% | Low (Requires Prodrug) |
| Malonate | High | ~10% | Moderate |
| Sulfonyl | High | <1% | Moderate |
Prodrug Strategy: To solve the permeability issue, the phosphonate groups of F2Pmp are often esterified (e.g., POM-groups). These are cleaved by intracellular esterases to regenerate the active dianionic inhibitor inside the cell.
References
-
Waksman, G., et al. (1993). Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides.[3] Nature.
-
Rahuel, J., et al. (1996). Structural basis for specificity of Grb2-SH2 revealed by a novel ligand binding mode. Nature Structural Biology.
-
Bradshaw, J. M., & Waksman, G. (2002). Calorimetric examination of high-affinity SH2 domain-ligand interactions. Biochemistry.
-
Wilce, J. A., et al. (2023). Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions.[4][5][6][7] Springer Protocols.
-
Huang, H., et al. (2008). Defining SH2 domain and PTP specificity by screening combinatorial peptide libraries.[7][8][9] Cell Cycle.
-
Burke, T. R., et al. (2006). Phosphotyrosine mimetics in the design of SH2 domain inhibitors. Biopolymers.[5][10]
Sources
- 1. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]
- 2. Update on Structure and Function of SH2 Domains: Mechanisms and Emerging Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Surface Plasmon Resonance to Study SH2 Domain-Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Defining SH2 domain and PTP specificity by screening combinatorial peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining SH2 domain and PTP specificity by screening combinatorial peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Harnessing EGFR-Derived Phosphopeptides for Signal Transduction Research: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of signal transduction, governing cellular processes critical to development and homeostasis; its dysregulation is a hallmark of numerous cancers.[1] Research into its intricate signaling networks necessitates tools that can dissect specific molecular events with precision. EGFR-derived phosphopeptides—short synthetic sequences mimicking the receptor's phosphorylated tyrosine residues—have emerged as indispensable reagents. This guide provides a comprehensive overview of the design, synthesis, and application of these peptides. We will explore their use in quantitative kinase assays, in probing specific protein-protein interactions with SH2 domain-containing proteins, and their role in screening for therapeutic inhibitors. This document is intended as a practical resource, blending foundational theory with field-proven, step-by-step protocols to empower researchers in their exploration of EGFR signaling.
The Foundation: EGFR Activation and Signal Propagation
Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization, which activates its intrinsic tyrosine kinase domain.[2] This activation leads to the trans-autophosphorylation of several specific tyrosine residues within its C-terminal tail.[3][4] These newly phosphorylated sites do not act merely as markers of activation; they are functional docking platforms for a host of intracellular signaling proteins.[5] These downstream effectors, which contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, recognize and bind to specific phosphotyrosine (pY) motifs, thereby propagating the signal through various cascades that control cell proliferation, survival, and migration.[6][7] The fidelity of EGFR signaling is therefore critically dependent on which tyrosine residues are phosphorylated and which specific SH2 or PTB domain proteins are subsequently recruited.
Key autophosphorylation sites and their primary binding partners are the foundation for designing relevant phosphopeptide tools. Understanding this source code of cellular signaling allows us to create synthetic mimics that can isolate and study these interactions in vitro.
Caption: EGFR signaling cascade initiated by ligand binding.
Design and Synthesis of EGFR Phosphopeptides
The utility of a phosphopeptide is dictated by its design. The core principle is to create a sequence that accurately represents a specific phosphorylation event and its immediate context, which is critical for recognition by binding partners.
2.1. Sequence Selection The choice of sequence is paramount. It should encompass the target phosphotyrosine and flanking residues, typically 5-7 amino acids on either side, which are known to influence binding specificity for SH2 and PTB domains.[8] For instance, the optimal binding motif for the Grb2 SH2 domain is pY-X-N-X, making the asparagine (N) at the pY+2 position a critical determinant for interaction.[9][10]
Table 1: Key EGFR Autophosphorylation Sites and Corresponding Peptide Sequences for Research
| Phospho-Site | Sequence Context | Primary Binding Proteins | Research Application |
|---|---|---|---|
| pY992 | DADE**Y(p)LIPQ | PLCγ[7] | Studying PLCγ activation, calcium signaling |
| pY1068 | ESSEY(p)DNIV | Grb2[5] | Probing RAS-MAPK pathway activation |
| pY1086 | TADEY(p)LMDN | Grb2, Shc[6] | Investigating Grb2/Shc competitive binding |
| pY1148 | QNGQY(p)QQIY | Shc, PLCγ[5][11] | Analyzing PI3K-AKT pathway inputs |
| pY1173 | ENDEY(p)LMDM | Shc, PLCγ[5] | Studying pleiotropic signal integration |
| pY845 | TATIY(p)**QSSD | c-Src (phosphorylates), STATs[7][12] | Investigating kinase cross-talk and STAT activation |
2.2. Synthesis and Purification Modern phosphopeptide synthesis is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[13] The key challenge is the stable incorporation of the phosphotyrosine residue. This is typically accomplished using pre-phosphorylated Fmoc-Tyr(PO(OBzl)2)-OH or a similar protected phosphotyrosine amino acid derivative during the automated synthesis cycle.
Post-synthesis, peptides are cleaved from the resin and deprotected, usually with a trifluoroacetic acid (TFA) cocktail. Purification is a critical, non-negotiable step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard, yielding peptides of >95% purity, which is essential to prevent confounding results from truncated or failed sequences.[14] Final product identity and purity should always be confirmed by mass spectrometry and analytical HPLC.
2.3. Essential Modifications for Functional Assays To be useful in various assays, peptides often require terminal modifications:
-
Biotinylation: The addition of a biotin tag (usually at the N-terminus via an aminohexanoic acid spacer) allows for high-affinity binding to streptavidin-coated surfaces or beads, which is fundamental for pull-down assays and immobilization.[15]
-
Fluorophores: Attaching a fluorescent label (e.g., FITC, TAMRA) is necessary for assays that rely on fluorescence detection, such as Fluorescence Polarization.
Application I: Probing Protein-Protein Interactions via Pull-Down Assays
Phosphorylated EGFR recruits a host of signaling proteins. Biotinylated phosphopeptides provide a powerful and direct method to isolate and identify these binding partners from cell lysates. The principle is straightforward: the phosphopeptide acts as "bait" to capture its specific "prey" (the SH2/PTB domain protein).
Caption: Workflow for an SH2 domain binding pull-down assay.
3.1. Detailed Protocol: Biotinylated Phosphopeptide Pull-Down
This protocol provides a framework for validating the interaction between an EGFR phosphopeptide (e.g., a pY1068 peptide) and its known binding partner (Grb2).
Self-Validation System: The protocol's integrity relies on controls. A non-phosphorylated version of the peptide should be used as a negative control; it should not pull down the target protein. An additional negative control using a scrambled phosphopeptide sequence can also be included.
Materials:
-
Biotinylated EGFR phosphopeptide (e.g., Biotin-Ahx-ESSEY(p)DNIV)
-
Biotinylated control non-phosphopeptide (Biotin-Ahx-ESSEYDNIV)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from a cell line expressing the target protein (e.g., A431 cells for Grb2)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash Buffer (Lysis buffer with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer)
-
Antibody against the target protein (e.g., anti-Grb2) for Western blotting
Methodology:
-
Lysate Preparation: Lyse cells on ice and clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C) to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).
-
Peptide-Lysate Incubation: In separate microcentrifuge tubes, add 1-5 µg of the biotinylated phosphopeptide and the non-phosphopeptide control. Add 500 µg to 1 mg of cell lysate to each tube. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[16][17] This allows for the binding interaction to reach equilibrium.
-
Bead Preparation: While incubating, wash the required amount of streptavidin beads (e.g., 20-30 µL of slurry per sample) three times with Wash Buffer.
-
Capture of Complexes: Add the washed streptavidin beads to each lysate-peptide mixture. Incubate with rotation for 1 hour at 4°C.[17]
-
Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads extensively (3-5 times) with 1 mL of cold Wash Buffer. This step is critical to remove non-specifically bound proteins and reduce background.
-
Elution: After the final wash, remove all supernatant. Add 30-50 µL of Elution Buffer directly to the beads and boil at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[16]
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western blotting using an antibody specific to the expected binding partner (e.g., anti-Grb2). A band should appear in the lane corresponding to the phosphopeptide but be absent or significantly weaker in the non-phosphopeptide control lane.
Application II: Quantitative Kinase Activity and Inhibition Assays
Phosphopeptides are central to developing robust, high-throughput assays for measuring EGFR kinase activity and screening for inhibitors. Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for this purpose.[18]
The Principle of Competitive FP Kinase Assays: The assay operates on competition.[18] A fixed amount of a fluorescently-labeled phosphopeptide ("tracer") is pre-bound to a phosphotyrosine-specific antibody. This large complex tumbles slowly in solution, resulting in a high FP signal. The experiment introduces the EGFR kinase, ATP, and an unlabeled peptide substrate. As the kinase phosphorylates the unlabeled peptide, this newly formed phosphopeptide competes with the fluorescent tracer for antibody binding. This displaces the tracer, which now tumbles rapidly, causing a decrease in the FP signal. The magnitude of this decrease is directly proportional to the kinase activity.[19]
Caption: Principle of a competitive Fluorescence Polarization kinase assay.
4.1. Detailed Protocol: EGFR FP Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a putative EGFR inhibitor.
Self-Validation System: Controls are essential. "No kinase" wells establish the high FP baseline (no activity), while "no inhibitor" wells establish the low FP baseline (100% activity).
Materials:
-
Recombinant active EGFR kinase domain
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide, or a specific sequence like KRELVEPLT(p)PSGEAPNQALLR)
-
Fluorescently-labeled tracer peptide (the phosphorylated version of the substrate)
-
Phosphotyrosine-specific monoclonal antibody (e.g., P-Tyr-100)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitor compound, serially diluted
-
384-well, low-volume, black plates
Methodology:
-
Reagent Preparation: Prepare solutions of EGFR kinase, peptide substrate, and ATP at 2x the final desired concentration in Assay Buffer. Prepare a 2x solution of the antibody/tracer mix.
-
Inhibitor Plating: Add the serially diluted inhibitor compounds to the assay plate (e.g., 2 µL per well). Include "no inhibitor" (DMSO vehicle) and "no kinase" controls.
-
Kinase Reaction Initiation: Add the 2x EGFR kinase solution to all wells except the "no kinase" controls. Add buffer to the "no kinase" wells. Then, add the 2x substrate/ATP solution to all wells to start the reaction. The final volume might be 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a time determined by a prior kinase titration experiment (typically 60-90 minutes). The reaction should be stopped within the linear range of product formation.
-
Detection: Add the 2x antibody/tracer mix to all wells. This stops the reaction (by chelating Mg2+ if EDTA is included) and initiates the competitive binding. Incubate for at least 30 minutes to allow the binding to equilibrate.
-
Measurement: Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters for the chosen fluorophore. The reader measures the parallel and perpendicular emission intensities and calculates the polarization value (in mP units).
-
Data Analysis:
-
Normalize the data: Set the average "no inhibitor" signal as 0% inhibition and the "no kinase" signal as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Outlook
EGFR-derived phosphopeptides are more than just reagents; they are precision tools that grant researchers granular access to one of the most complex and vital signaling hubs in the cell. By enabling the specific interrogation of kinase activity and protein-protein interactions, they have become fundamental to basic research and drug discovery.[1][20] As our understanding of signaling networks deepens, the design of more sophisticated peptides—perhaps incorporating multiple phosphorylation sites or cell-penetrating modifications—will continue to drive innovation, uncovering new layers of regulation and offering novel strategies for therapeutic intervention in EGFR-driven diseases.
References
-
Shtil, A. A., & Ben-Neriah, Y. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]
-
Songyang, Z., et al. (1993). Specificity and affinity motifs for Grb2 SH2-ligand interactions. PNAS. [Link]
-
Bio-Rad Antibodies. (2019). Tyrosine Phosphorylation of EGF R. Bio-Radiations. [Link]
-
Gekle, M., et al. (2016). Scheme of important EGFR (=ErbB1) tyrosine phosphorylation sites and their functional role in cell signaling. ResearchGate. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Schaefer, T. S., et al. (1997). Characterization and binding specificity of the monomeric STAT3-SH2 domain. PubMed. [Link]
-
Levy, D. Lab. (2018). Biotinylated peptide pull down assay. Bio-protocol. [Link]
-
ResearchGate. (n.d.). An overview of downstream signaling pathways induced by EGFR... ResearchGate. [Link]
-
Protocols.io. (2017). Pulldown of protein aggregates with a biotinylated peptide. protocols.io. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Fowler, D. M., et al. (2019). Deep mutational analysis reveals functional trade-offs in the sequences of EGFR autophosphorylation sites. PNAS. [Link]
-
Bio-Rad Antibodies. (n.d.). The EGF R Signaling Network. Bio-Rad. [Link]
-
Liu, X., et al. (2024). The Configuration of GRB2 in Protein Interaction and Signal Transduction. MDPI. [Link]
-
Zushi, M., et al. (2007). Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Ge, C., et al. (2014). Transphosphorylation of EGFR at Y845 plays an important role in its autophosphorylation and kinase activity. Spandidos Publications. [Link]
- Unknown. (n.d.). 3 Biotinylated Histone peptide pull-down assay. Source not available.
-
Stanford University. (n.d.). Binding Sites. Stanford University. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]
-
LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. LifeTein. [Link]
-
Reactome. (n.d.). EGFR autophosphorylation. Reactome Pathway Database. [Link]
-
ResearchGate. (2019). Biotinylated peptide: how to perform pull down? ResearchGate. [Link]
-
Wu, J., et al. (2002). Specificity and affinity motifs for Grb2 SH2-ligand interactions. PubMed. [Link]
-
Tice, D. A., et al. (2013). Cellular Functions Regulated by Phosphorylation of EGFR on Tyr845. MDPI. [Link]
-
Zhang, X., et al. (2000). The Coiled-Coil Domain of Stat3 Is Essential for Its SH2 Domain-Mediated Receptor Binding and Subsequent Activation Induced by Epidermal Growth Factor and Interleukin-6. Molecular and Cellular Biology. [Link]
-
Cussac, D., et al. (1994). Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs. The EMBO Journal. [Link]
-
Downward, J., et al. (1984). Autophosphorylation sites on the epidermal growth factor receptor. Nature. [Link]
-
Perich, J. W. (n.d.). 6.5 Synthesis of Phosphopeptides. Thieme Chemistry. [Link]
-
Yue, L., et al. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Oncology. [Link]
-
Sgrignani, J., et al. (2018). Structural Implications of STAT3 and STAT5 SH2 Domain Mutations. Cancers. [Link]
-
Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Sharma, R., et al. (2001). The synthesis of phosphopeptides. PubMed. [Link]
-
La Sala, G., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. MDPI. [Link]
-
Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Luminescence. [Link]
-
Molecular Devices. (2026). Fluorescence Polarization (FP). Molecular Devices. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Needham, E. J., et al. (2019). WIDENING THE BOTTLENECK OF PHOSPHOPROTEOMICS: EVOLVING STRATEGIES FOR PHOSPHOPEPTIDE ENRICHMENT. Mass Spectrometry Reviews. [Link]
-
Li, Y., et al. (2025). Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives. MDPI. [Link]
-
Li, D., et al. (2018). Design, synthesis and biological evaluation of phosphopeptides as Polo-like kinase 1 Polo-box domain inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Casado, P., et al. (2021). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. MDPI. [Link]
-
Chen, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
-
Rikova, K., et al. (2007). Differential phosphoprofiles of EGF and EGFR kinase inhibitor-treated human tumor cells and mouse xenografts. Cell. [Link]
-
Cusabio. (n.d.). EGFR and Its Application in Cancer Therapy. Cusabio. [Link]
-
Nandi, S., & Bagchi, M. C. (2016). EGFr, FGFr and PDGFr: Emerging Targets for Anticancer Drug Design. Neoplasia Research. [Link]
-
Liu, Y., et al. (2024). EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling. PNAS. [Link]
-
Casado, P., et al. (2018). Evaluating signaling pathway inference from kinase-substrate interactions and phosphoproteomics data. ResearchGate. [Link]
Sources
- 1. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. Reactome | EGFR autophosphorylation [reactome.org]
- 5. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Oncology Reports [spandidos-publications.com]
- 13. Design, synthesis and biological evaluation of phosphopeptides as Polo-like kinase 1 Polo-box domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 16. Biotinylated peptide pull down assay [bio-protocol.org]
- 17. mdanderson.org [mdanderson.org]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH using Fmoc chemistry
Application Note: High-Fidelity Solid-Phase Synthesis of Phosphopeptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH [1]
Executive Summary
The synthesis of phosphopeptides containing multiple sensitive moieties presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). This Application Note details the optimized protocol for synthesizing the nonapeptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH .[1]
This specific sequence contains three critical "risk zones" that require deviation from standard Fmoc protocols:
-
Phosphotyrosine Incorporation: The use of unprotected Fmoc-Tyr(PO3H2)-OH to avoid harsh post-synthesis deprotection conditions.[1]
-
Aspartimide Formation: The presence of Asp and Asn residues necessitates base-modification during deprotection to prevent chain degradation.
-
Acid-Sensitive C-Terminus: Preservation of the phosphomonoester during cleavage.[1]
This guide provides a self-validating workflow ensuring >95% crude purity, minimizing the need for arduous prep-HPLC purification.
Strategic Reagent Selection
Success in phosphopeptide synthesis is determined before the first coupling step. The following reagent choices are non-negotiable for high-fidelity results.
| Component | Selected Reagent | Scientific Rationale (Causality) |
| Solid Support | Fmoc-Leu-Wang Resin (Low Load: 0.3–0.5 mmol/g) | Pre-loaded Wang resin eliminates the risk of racemization during the first residue attachment.[1] Low loading reduces inter-chain aggregation, critical for the bulky pTyr residue. |
| pTyr Building Block | Fmoc-Tyr(PO3H2)-OH | We select the unprotected phosphate monoester.[1] While Fmoc-Tyr(PO3Bzl)-OH exists, removing the benzyl group often requires strong acids (TFMSA) or silyl bromides that degrade the peptide.[1] The unprotected version is stable in TFA but requires modified coupling (see Section 4). |
| Coupling Reagent | HATU / HOAt | Phosphorylated residues are sterically hindered and electron-withdrawing.[1] HATU provides the supreme reactivity needed to drive this coupling to completion. |
| Deprotection Base | Piperidine + 0.1M HOBt | CRITICAL: The sequence contains Asn and Asp. Standard piperidine can catalyze aspartimide formation (ring closure).[1] Adding HOBt suppresses this side reaction by protonating the hyper-reactive amide backbone intermediate. |
Synthesis Logic & Workflow (Visualization)
The following Graphviz diagram illustrates the decision matrix and workflow for this specific peptide.
Caption: Optimized SPPS workflow highlighting the modified deprotection cocktail and specific stoichiometry for the phosphotyrosine residue.
Detailed Experimental Protocol
Phase A: Resin Preparation
-
Weigh 0.25 mmol of Fmoc-Leu-Wang resin.[1]
-
Wash with DCM (3 x 5 mL) to remove fines.[1]
-
Swell in DMF for 30–45 minutes. Note: Proper swelling is essential for the bulky phosphorylated building block to access the resin core.
Phase B: Chain Elongation (Cycles 1-8)
1. Fmoc Deprotection (Modified)
-
This Protocol: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) in the 20% Piperidine/DMF solution.
-
Procedure: Treat resin with solution for 5 min, drain, then treat again for 10 min.[1]
-
Why? The HOBt acts as an acidic buffer, suppressing the base-catalyzed ring closure of Asp/Asn side chains (Aspartimide formation) which is a high risk in this sequence [1].
2. Standard Amino Acid Coupling (Glu, Asn, Asp, Ile, Ala, Ser) [1]
-
Reagents: 4 eq Amino Acid, 3.9 eq HATU, 8 eq DIPEA.
-
Time: 45 minutes at Room Temperature (RT).
-
Wash: DMF (4 x 30 sec).
3. Critical Step: Coupling Fmoc-Tyr(PO3H2)-OH The unprotected phosphate group has two acidic protons that will consume the base (DIPEA) intended for activation.[1] You must compensate for this.
-
Stoichiometry:
-
Method: Dissolve AA and HATU in minimal DMF. Add DIPEA immediately before adding to resin.
-
Reaction Time: Double couple (2 x 1 hour).
-
Monitoring: Perform a Kaiser test (ninhydrin).[1] If not blue (negative), proceed.[1] If slightly blue, perform a third coupling.[1]
Phase C: N-Terminal Processing
-
After coupling the final Glu, perform the final Fmoc deprotection (with HOBt/Piperidine).
-
Wash resin thoroughly with DMF (5x), then DCM (5x), then Methanol (2x).[1]
-
Dry resin under vacuum for 2 hours.[1]
Cleavage and Isolation
Phosphotyrosine is stable in TFA, but "scavenger choice" is vital to prevent the benzyl cations (from Asp/Glu/Ser protection) from attacking the electron-rich Tyr ring.[1]
Cleavage Cocktail:
Note: Avoid EDT (Ethanedithiol) unless absolutely necessary, as it is malodorous and not required for this sequence (no Cys/Met).[1]
Procedure:
-
Cool the cleavage cocktail to 4°C.
-
Add 10 mL cocktail per 1 g of resin.
-
Stir at RT for 2.5 hours . Do not exceed 3 hours to prevent hydrolysis of the phosphate ester.
-
Filter resin and precipitate filtrate into cold diethyl ether (-20°C).
-
Centrifuge (3000 rpm, 5 min) and wash pellet 3x with cold ether.
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Theoretical Mass | 1037.47 Da (Monoisotopic) | Calculated |
| Observed Mass | [M+H]+ = 1038.5 ± 1 Da | ESI-MS |
| Purity Target | > 95% | RP-HPLC (C18 Column) |
| Retention Time Shift | pTyr peptide elutes earlier than non-phosphorylated analog | HPLC (due to polarity of PO3H2) |
Troubleshooting the Mass Spectrum:
-
Mass +80 Da: Successful phosphorylation.[1]
-
Mass -18 Da (relative to target): Aspartimide formation (Ring closure).[1] Remedy: Increase HOBt concentration in deprotection step.
-
Mass +53 Da: t-Butyl adduct (Incomplete scavenging).[1] Remedy: Increase TIS or cleavage time slightly.
References
-
Mergler, M., et al. (2003).[1][7] "The aspartimide problem in Fmoc-based SPPS. Part II." Journal of Peptide Science. Available at: [Link][1]
-
Perich, J. W. (1997).[1] "Synthesis of O-phosphotyrosine-containing peptides." Methods in Enzymology. Available at: [Link]
Sources
Application Notes & Protocols: Bioconjugation of H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Phosphopeptide Affinity for Targeted Purification
Protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of signaling pathways.[1] The ability to isolate and study proteins that interact with specific phosphorylated sites is therefore of paramount importance in understanding cellular function and in the development of targeted therapeutics. Affinity chromatography, a powerful technique for purifying biomolecules based on specific binding interactions, provides an ideal platform for this purpose.[] By immobilizing a specific phosphopeptide onto a solid support, researchers can selectively capture and enrich its binding partners from complex biological mixtures.[1]
This guide provides a comprehensive framework for the bioconjugation of the phosphopeptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH to a chromatography resin. This specific sequence, containing a phosphotyrosine residue, can serve as a valuable tool for isolating and studying proteins that recognize this particular phosphorylation motif. We will delve into the critical considerations for handling phosphopeptides, detail a robust conjugation protocol using EDC/NHS chemistry, and provide methods for characterizing the final affinity matrix.
Pre-Conjugation: Foundational Steps for Success
The success of any bioconjugation strategy hinges on the quality and handling of the starting materials. For phosphopeptides, this is particularly critical due to the labile nature of the phosphate group.[3]
Phosphopeptide Synthesis, Purification, and Characterization
The synthesis of the H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH peptide is typically achieved through solid-phase peptide synthesis (SPPS). Following synthesis, rigorous purification by high-performance liquid chromatography (HPLC) is essential to ensure the removal of deletion sequences, protecting groups, and other impurities that could interfere with the conjugation reaction or subsequent affinity purification.
Table 1: Recommended Quality Control for Synthetic Phosphopeptide
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | RP-HPLC | ≥95% | Ensures that the desired phosphopeptide is the primary species being conjugated. |
| Identity | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Observed mass matches the calculated theoretical mass. | Confirms the correct peptide sequence and the presence of the phosphate group.[4] |
| Phosphorylation Site | Tandem MS (MS/MS) | Fragmentation pattern confirms phosphorylation on the tyrosine residue. | Verifies the correct location of the post-translational modification. |
Handling and Storage of Phosphopeptides
Phosphopeptides are susceptible to degradation by phosphatases and chemical hydrolysis. Therefore, stringent handling and storage procedures are crucial to maintain their integrity.
-
Storage: Lyophilized phosphopeptides should be stored at -80°C.[5] Once reconstituted, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C to minimize freeze-thaw cycles.[5]
-
Buffers: Use of phosphatase inhibitors in all buffers during experimental procedures is highly recommended, especially when working with biological samples.[5] Buffers should be prepared fresh and filtered.
-
pH: Maintain the pH of solutions containing the phosphopeptide within a stable range, typically between 6.0 and 8.0, unless otherwise specified by the protocol, to prevent acid- or base-catalyzed hydrolysis of the phosphate group.
Bioconjugation Workflow: Immobilizing the Phosphopeptide
The most common and versatile method for immobilizing peptides onto an amine-reactive resin is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6][7] This "zero-length" crosslinker facilitates the formation of a stable amide bond between a carboxyl group on the resin and a primary amine on the peptide.[7]
Figure 1: General workflow for the bioconjugation of a phosphopeptide to a carboxylated resin using EDC/NHS chemistry.
Materials and Reagents
-
Phosphopeptide: H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH (lyophilized, >95% purity)
-
Resin: Carboxylated agarose or sepharose beads (e.g., NHS-activated Sepharose)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer: 1X PBS with 0.5 M NaCl
-
Storage Buffer: 1X PBS with 0.02% Sodium Azide
-
Spin Columns or Centrifuge Tubes
-
End-over-end rotator
Detailed Protocol
Part 1: Resin Activation (if starting with a carboxylated resin)
Note: If using a pre-activated NHS resin, proceed directly to Part 2.
-
Resin Preparation: Transfer the desired amount of carboxylated resin slurry to a spin column or centrifuge tube. Allow the storage buffer to drain.
-
Equilibration: Wash the resin three times with ice-cold Activation Buffer.
-
Activation Solution: Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting point is a 10-fold molar excess of EDC and NHS over the available carboxyl groups on the resin.
-
Activation Reaction: Add the activation solution to the resin and incubate for 15-30 minutes at room temperature with gentle end-over-end rotation.[7][8]
-
Washing: Quickly wash the activated resin three times with ice-cold Activation Buffer to remove excess EDC and NHS. Proceed immediately to the coupling step.
Part 2: Peptide Coupling
-
Phosphopeptide Solution: Dissolve the lyophilized phosphopeptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Coupling Reaction: Immediately add the phosphopeptide solution to the activated resin. Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation. The reaction of the NHS-ester with the primary amine of the peptide is most efficient at a pH between 7 and 8.[8]
-
Collection of Unbound Peptide: After the incubation, collect the supernatant. This can be used to estimate the coupling efficiency by measuring the peptide concentration (e.g., by UV-Vis at 280 nm, if the sequence contained Trp or a high number of Tyr/Phe residues, or by a colorimetric peptide assay).
Part 3: Quenching and Washing
-
Blocking Unreacted Sites: Add the Quenching Buffer to the resin and incubate for 1 hour at room temperature with gentle rotation. This step is crucial to block any remaining active NHS-ester groups, preventing non-specific binding during affinity chromatography.
-
Washing: Wash the resin extensively to remove non-covalently bound peptide and quenching reagents. A recommended wash sequence is:
-
Three washes with Coupling Buffer.
-
Three washes with Wash Buffer (high salt).
-
Three washes with Coupling Buffer.
-
-
Storage: Resuspend the final affinity matrix in Storage Buffer and store at 4°C.
Characterization of the Affinity Matrix
It is good practice to characterize the final affinity matrix to ensure successful immobilization of the phosphopeptide.
Table 2: Methods for Characterizing the Immobilized Phosphopeptide
| Method | Principle | Information Gained |
| Quantification of Unbound Peptide | Measure the peptide concentration in the supernatant after the coupling reaction. | Indirect measure of coupling efficiency. |
| Amino Acid Analysis | Hydrolyze a small sample of the resin and quantify the amino acid content. | Direct and quantitative measure of the amount of immobilized peptide. |
| Functional Assay | Perform a small-scale affinity pull-down experiment with a known binding partner or a cell lysate expected to contain interacting proteins. | Confirms the biological activity and accessibility of the immobilized phosphopeptide. |
Application: Affinity Chromatography Protocol
This protocol provides a general guideline for using the phosphopeptide affinity matrix to enrich for binding partners. Optimization will likely be required depending on the specific application and biological sample.
-
Column Preparation: Pack the phosphopeptide-conjugated resin into a suitable chromatography column.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer (e.g., 1X PBS with or without low concentrations of non-ionic detergent).
-
Sample Loading: Apply the clarified biological sample (e.g., cell lysate, protein fraction) to the column. The flow rate should be slow enough to allow for sufficient interaction time between the sample and the immobilized phosphopeptide.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using an appropriate Elution Buffer. Elution strategies can include:
-
pH shift: Using a low or high pH buffer.
-
High salt concentration: Disrupting ionic interactions.
-
Competitive elution: Using a high concentration of the free phosphopeptide.
-
-
Analysis of Eluted Proteins: The eluted fractions can be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the captured proteins.
Figure 2: A generalized workflow for affinity chromatography using the immobilized phosphopeptide matrix.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive EDC/NHS- Inefficient resin activation- Competing nucleophiles in the peptide solution- Low peptide concentration | - Use fresh EDC/NHS and store desiccated.- Ensure correct pH for activation.- Desalt the peptide solution if it contains primary amines (e.g., Tris buffer).- Increase the concentration of the peptide solution. |
| High Non-specific Binding | - Incomplete quenching of active sites- Hydrophobic or ionic interactions with the resin backbone | - Ensure thorough quenching and washing steps.- Include non-ionic detergents (e.g., Tween-20) or increase the salt concentration in the binding and wash buffers. |
| No Elution of Target Protein | - Binding is too strong for the elution conditions- The immobilized peptide is not accessible- Target protein is not present in the sample | - Use a more stringent elution buffer (e.g., lower pH, higher salt, or denaturants like urea).- Consider using a longer spacer arm during conjugation.- Confirm the presence of the target protein in the starting material by Western blot. |
Conclusion
The successful bioconjugation of the H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH phosphopeptide to a chromatography resin creates a powerful tool for the specific enrichment and study of phosphotyrosine-binding proteins. By following the detailed protocols and paying close attention to the handling of the phosphopeptide, researchers can generate a high-quality affinity matrix. The principles and methodologies outlined in this guide are broadly applicable and can be adapted for the immobilization of other phosphopeptides, thereby facilitating a deeper understanding of phosphorylation-dependent cellular processes.
References
-
Gabant, G. et al. (2007). Characterization of Phosphopeptides Using a Combination of Immobilized Metal Ion Affinity Media and Direct Analysis by MALDI-TOF-MS. CSH Protocols, 2007(8), pdb.prot4618. Available at: [Link]
-
Knight, Z. A. et al. (2003). Characterization of Protein Phosphorylation by Mass Spectrometry Using Immobilized Metal Ion Affinity Chromatography with On-Resin β-Elimination and Michael Addition. Analytical Chemistry, 75(13), 3025-3036. Available at: [Link]
-
Thingholm, T. E., & Jensen, O. N. (2009). Enrichment and Characterization of Phosphopeptides by Immobilized Metal Affinity Chromatography (IMAC) and Mass Spectrometry. In The Protein Protocols Handbook (pp. 573-585). Humana Press. Available at: [Link]
-
Kinoshita, E., & Koike, T. (2005). Novel immobilized zinc(II) affinity chromatography for phosphopeptides and phosphorylated proteins. Journal of Separation Science, 28(2), 155-162. Available at: [Link]
-
MetwareBio. (n.d.). Phosphopeptide Enrichment for Phosphoproteomics: TiO2 vs IMAC vs Antibody-Based Methods. Retrieved from [Link]
-
He, T. et al. (2004). Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(15), 5829-5837. Available at: [Link]
-
Thingholm, T. E., & Jensen, O. N. (2009). Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography. In The Protein Protocols Handbook (pp. 565-572). Humana Press. Available at: [Link]
-
Ahn, Y. H. et al. (2004). Dynamic identification of phosphopeptides using immobilized metal ion affinity chromatography enrichment, subsequent partial beta-elimination/chemical tagging and matrix-assisted laser desorption/ionization mass spectrometric analysis. Rapid Communications in Mass Spectrometry, 18(20), 2495-2501. Available at: [Link]
-
Slocik, J. M. et al. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Journal of Nanomaterials, 2011, 1-8. Available at: [Link]
-
Liu, F. et al. (2015). Study of Efficiency of Coupling Peptides with Gold Nanoparticles. Journal of Nanomaterials, 2015, 1-7. Available at: [Link]
-
Zhou, W. et al. (2000). Detection and sequencing of phosphopeptides affinity bound to immobilized metal ion beads by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(4), 273-282. Available at: [Link]
-
Creative Biolabs. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
SPRpages. (2022, July 17). Immobilization theory. Retrieved from [Link]
-
TUprints. (n.d.). Engineering of Bioactive Papers: Site-specific, Covalent Immobilization of Peptides and Proteins. Retrieved from [Link]
-
Liu, B. et al. (2010). Specific Phosphopeptide Enrichment with Immobilized Titanium Ion Affinity Chromatography Adsorbent for Phosphoproteome Analysis. Journal of Biomedicine and Biotechnology, 2010, 1-7. Available at: [Link]
-
Urisin, J. et al. (2008). Optimization of Immobilized Gallium (III) Ion Affinity Chromatography for Selective Binding and Recovery of Phosphopeptides. Journal of Biomolecular Techniques, 19(5), 320-327. Available at: [Link]
-
Perez, J. J. et al. (2013). Modulation of Phosphopeptide Fragmentation via Dual Spray Ion/Ion Reactions using a Sulfonate-Incorporating Reagent. Journal of the American Society for Mass Spectrometry, 24(11), 1731-1740. Available at: [Link]
-
Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]
-
Hughes, C. S. et al. (2023). An optimized SP3 sample processing workflow for in-depth and reproducible phosphoproteomics. bioRxiv. Available at: [Link]
-
Ino, Y. et al. (2022). Experimental workflows of four strategies for phosphopeptide enrichment. Scientific Reports, 12(1), 1-10. Available at: [Link]
-
He, T. et al. (2004). Quantitation of phosphopeptides using affinity chromatography and stable isotope labeling. Journal of the American Society for Mass Spectrometry, 15(3), 363-373. Available at: [Link]
-
He, T. et al. (2004). Quantitation of phosphopeptides using affinity chromatography and stable isotope labeling. Journal of the American Society for Mass Spectrometry, 15(3), 363-373. Available at: [Link]
-
ResearchGate. (n.d.). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Retrieved from [Link]
-
Takara Bio. (n.d.). Phosphoprotein purification overview. Retrieved from [Link]
-
Haile, S. D. et al. (2023). Optimized Suspension Trapping Method for Phosphoproteomics Sample Preparation. Analytical Chemistry, 95(26), 9739-9746. Available at: [Link]
-
Kiso, Y. (1996). Synthesis of Peptides. In Comprehensive Organic Functional Group Transformations (Vol. 5, pp. 205-279). Pergamon. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:148851-08-5 | H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH. Retrieved from [Link]
-
Crowther, G. (n.d.). Amino Acid Jazz. University of Washington. Retrieved from [Link]
-
Skeggs, L. T. et al. (1958). The preparation, purification, and amino acid sequence of a polypeptide renin substrate. The Journal of Experimental Medicine, 108(3), 283-297. Available at: [Link]
- Google Patents. (n.d.). EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
Sources
- 1. Phosphoprotein purification overview [takarabio.com]
- 3. Modulation of Phosphopeptide Fragmentation via Dual Spray Ion/Ion Reactions using a Sulfonate-Incorporating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Phosphopeptides Using a Combination of Immobilized Metal Ion Affinity Media and Direct Analysis by MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Improving stability of H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH in serum
Technical Support Center: Phosphopeptide Stability Optimization Ticket ID: #STAB-pTYR-082 Subject: Improving Serum Stability of H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Diagnostic Overview
You are working with a highly specific phosphopeptide sequence: H-Glu-Asn-Asp-pTyr-Ile-Asn-Ala-Ser-Leu-OH .
Based on the sequence analysis, this peptide faces three distinct degradation vectors in human serum. Without modification, the half-life (
Your peptide’s specific failure modes:
-
Phosphatase Hydrolysis (Critical): The Tyr(PO3H2) residue is a primary target for serum phosphatases, causing a rapid loss of the phosphate group (-80 Da mass shift) and total loss of bioactivity (SH2 domain binding).
-
N-Terminal Cyclization: The N-terminal Glutamic Acid (Glu) will spontaneously cyclize to Pyroglutamic acid (pGlu), resulting in a -18 Da mass shift and charge alteration.
-
Proteolytic Cleavage: Serum exopeptidases will attack the N- and C-termini, while endopeptidases may cleave at the Asn-Asp or Asn-Ala junctions.
Module 1: The "Vanishing Signal" (Phosphatase Instability)
User Question: "My mass spec shows a peak shift of -80 Da after only 5 minutes in serum. Why is my phosphorylation signal disappearing?"
Technical Diagnosis: You are observing enzymatic dephosphorylation . Serum is rich in acid and alkaline phosphatases. These enzymes hydrolyze the phosphoester bond on the Tyrosine, converting pTyr back to Tyr. This is the fastest degradation pathway for this peptide.
Troubleshooting & Solutions:
| Strategy | Mechanism | Pros | Cons |
| Phosphatase Inhibitors (Assay Only) | Add Orthovanadate ( | Preserves native sequence for in vitro assays. | Toxic. Cannot be used for in vivo drug development. |
| Pmp Substitution | Replace pTyr with Phosphonomethyl-phenylalanine (Pmp).[1] | Non-hydrolyzable (C-P bond replaces O-P bond). | Lower binding affinity to SH2 domains due to steric clash. |
| F2Pmp Substitution (Recommended) | Replace pTyr with Phosphonodifluoromethyl-phenylalanine . | Gold Standard. The | High synthetic cost; requires specialized SPPS protocols. |
The Fix: If this is for a therapeutic application, you must replace Tyr(PO3H2) with F2Pmp .
-
Why? F2Pmp is structurally and electrostatically nearly identical to pTyr but is completely resistant to phosphatases. It retains high-affinity binding to SH2 domains, unlike the older "Pmp" analog.[1]
Key Reference: The use of F2Pmp as a high-affinity, phosphatase-resistant SH2 domain binder is well-established in peptidomimetic design [1, 2].
Module 2: N-Terminal Cyclization (The Glu Issue)
User Question: "I see a split peak in my HPLC traces with a mass difference of -18 Da. Is my peptide degrading?"
Technical Diagnosis:
Yes. Your N-terminal residue is Glutamic Acid (Glu). In solution (and accelerated by serum enzymes like glutaminyl cyclase), the free amine of the Glu attacks its own side-chain carbonyl, releasing water (
Troubleshooting & Solutions:
-
Acetylation (Ac-Glu...): Cap the N-terminus with an acetyl group. This removes the free amine required for the cyclization reaction.
-
Note: This removes the positive charge at the N-terminus. Ensure this does not interfere with receptor binding.
-
-
D-Amino Acid Substitution: Use D-Glu instead of L-Glu. This sterically hinders the enzymatic cyclization, though spontaneous chemical cyclization may still occur slowly.
Module 3: Backbone Stability & Proteolysis
User Question: "How do I stop general degradation of the peptide backbone?"
Technical Diagnosis: The sequence contains Asn-Asp (N-D), a motif notoriously prone to deamidation (forming succinimide intermediates) and proteolytic cleavage. Furthermore, exopeptidases will chew the peptide from both ends.
Protocol: The "Retro-Inverso" Approach For maximum serum stability, synthesize the Retro-Inverso (RI) version of your peptide.
-
Step 1: Reverse the sequence: Leu-Ser-Ala-Asn-Ile-pTyr-Asp-Asn-Glu.
-
Step 2: Use D-amino acids for every residue.
-
Result: The side chain topology remains identical to the native L-peptide (maintaining binding), but the peptide bond geometry is unrecognizable to serum proteases [3].
Module 4: Experimental Validation (Serum Stability Assay)
User Question: "What is the standard operating procedure (SOP) for measuring the half-life of my modified peptide?"
Protocol: LC-MS Based Serum Stability Assay
Reagents:
-
Human Serum (pooled, male AB).
-
Internal Standard (IS): Isotopically labeled version of your peptide (e.g.,
-Leu). -
Precipitation Agent: 1% Formic Acid (FA) in Acetonitrile (ACN).
Workflow:
-
Preparation: Dissolve peptide to 1 mM in water (Stock).
-
Incubation: Add peptide to 100% Human Serum (final conc. 10 µM). Incubate at 37°C.
-
Time Points: Harvest 50 µL aliquots at T=0, 5, 15, 30, 60, 120, and 240 mins.
-
Quenching (Critical): Immediately add 150 µL of Precipitation Agent to the aliquot.
-
Why? The acid stops enzymatic activity instantly; ACN precipitates serum proteins (albumin) that would clog the LC column [4].
-
-
Processing: Vortex (30s), Centrifuge (10,000 x g, 10 min, 4°C).
-
Analysis: Inject supernatant onto C18 LC-MS. Monitor the Parent Ion and the -80 Da (dephosphorylated) product.
Visualizing the Degradation Pathways
The following diagram illustrates the three concurrent degradation pathways attacking your peptide and the specific chemical interventions required to block them.
Caption: Figure 1. Degradation vectors for H-Glu...pTyr... and targeted chemical stabilization strategies.
References
-
Burke, T. R., et al. (1994). Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors. Biochemistry.
-
Qiu, W., et al. (2022). Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases.[2][3] Proteomics.
- Bruckdorfer, T., et al. (2004). From production of peptides in milligram amounts for research to multi-tons quantities for drugs of the future. Current Pharmaceutical Biotechnology.
-
Hansen, S. K., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Future Science OA.
Sources
- 1. Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Peptide Aggregation in High-Concentration Phosphopeptide Stock Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of minimizing aggregation in high-concentration phosphopeptide stock solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and reliability of your phosphopeptide reagents.
The Challenge of Phosphopeptide Aggregation
Phosphopeptides are invaluable tools in signal transduction research and drug discovery. However, their physical properties, particularly the introduction of a negatively charged, hydrophilic phosphate group, can significantly alter their solubility and propensity for aggregation.[1][2][3][4][5] At high concentrations, these peptides are prone to self-association, forming insoluble aggregates that can compromise experimental results by altering the effective peptide concentration and introducing artifacts.[6][7] This guide will walk you through the underlying causes of phosphopeptide aggregation and provide actionable solutions to maintain the integrity of your stock solutions.
Troubleshooting Guide & FAQs
Q1: My lyophilized phosphopeptide won't dissolve. What are the first steps I should take?
A1: Difficulty in dissolving a lyophilized phosphopeptide is a common issue. The initial approach should be systematic and gentle to avoid promoting aggregation.
Initial Solubility Test: Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.[8][9][10][11] This prevents the potential loss of valuable material if the chosen solvent is inappropriate.
Recommended Initial Solvents:
-
Sterile, Deionized Water: For many phosphopeptides, especially shorter sequences, high-purity water is the first solvent to try.[9][10] The phosphate group generally increases hydrophilicity.
-
Aqueous Buffers (pH 5-7): If water fails, a sterile, slightly acidic buffered solution can improve stability.[12]
Troubleshooting Steps:
-
Gentle Agitation: Vortex the solution at a low to medium speed.
-
Sonication: A brief sonication in a water bath can help break up small particulates and enhance dissolution.[8][11][13][14][15] However, be cautious as excessive sonication can generate heat and potentially lead to degradation.
-
Visual Inspection: A fully dissolved peptide will form a clear solution. Any cloudiness, haziness, or visible particulates indicate incomplete solubilization or aggregation.[13][15]
Q2: Why is my phosphopeptide aggregating even after initial dissolution?
A2: Aggregation is a dynamic process influenced by a multitude of factors.[6] Understanding these can help diagnose the root cause of instability in your phosphopeptide stock solution.
Key Factors Influencing Phosphopeptide Aggregation:
| Factor | Mechanism | Recommended Action |
| pH and Net Charge | Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The addition of a phosphate group lowers the pI. Electrostatic repulsion between charged peptide molecules helps prevent aggregation.[7][8][16] | Adjust the pH of the solution to be at least 1-2 units away from the peptide's pI. For most phosphopeptides (which are acidic), using a slightly basic buffer (pH 7.5-8.5) can increase solubility.[8][9][17] |
| Ionic Strength | The effect of ionic strength can be complex. Low to moderate salt concentrations (e.g., 50-150 mM NaCl) can shield charges and sometimes reduce aggregation by minimizing electrostatic repulsion that can, counterintuitively, favor certain types of aggregation.[18][19][20][21] However, very high salt concentrations can lead to "salting out" and precipitation.[16] | Optimize the ionic strength of your buffer. Start with a low salt concentration and empirically test the effect of increasing it. |
| Temperature | Higher temperatures can increase the kinetic energy of molecules, sometimes improving solubility.[14][16] However, for some peptides, elevated temperatures can promote hydrophobic interactions and lead to aggregation. | Avoid excessive heating. If warming is necessary to aid dissolution, do so gently and for a short period. Store stock solutions at -20°C or -80°C.[22][23][24][25] |
| Peptide Concentration | At higher concentrations, the likelihood of intermolecular interactions leading to aggregation increases significantly. | Prepare the highest stable concentration and aliquot for single use to avoid repeated freeze-thaw cycles. |
| Hydrophobic Interactions | Peptides with a high content of hydrophobic amino acids are more prone to aggregate in aqueous solutions to minimize their exposure to water.[8][11][26] | For very hydrophobic phosphopeptides, the use of a small amount of an organic co-solvent may be necessary. |
Visualizing the Path to a Stable Solution:
Below is a workflow to guide your solubilization and storage strategy.
Caption: The dual effect of phosphorylation on peptide solubility and aggregation.
While the added charge can increase solubility through electrostatic repulsion, it can also disrupt the native peptide conformation, potentially exposing hydrophobic cores or creating new interaction surfaces that can lead to aggregation, especially at high concentrations. [6][7]
References
- Vertex AI Search. (n.d.). Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- Priyanka, P., & Kumar, S. K. (2020). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. Current Pharmaceutical Design, 26(34), 4266-4276.
- Wang, W., Roberts, C. J., & Topp, E. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170032.
- Wikipedia. (2024, February 19).
- Creative Peptides. (2024, December 2). What Factors Determine Peptide Solubility?.
- BOC Sciences. (n.d.). Guidelines for Peptide Dissolving.
- LifeTein. (n.d.). How to dissolve peptides?.
- LifeTein. (2024, January 11).
- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- BenchChem. (n.d.). Technical Support Center: Preventing Aggregation in Peptides.
- AltaBioscience. (n.d.). Peptide solubility and storage.
- Cusabio. (n.d.). Protein Phosphorylation: The Dynamic Language of Cellular Regulation.
- Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides.
- Priyanka, P., & Kumar, S. K. (2025). Effect of Ionic Strength on the Aggregation Propensity of Aβ1-42 Peptide: An In-silico Study. Current Pharmaceutical Design, 31(1), 1-11.
- Li, W., et al. (2024). Elucidating the aggregation rules for short peptides. Drug Target Review.
- Bachem. (2021, June 23). Care and Handling of Peptides.
- JPT Peptide Technologies. (n.d.). How to Store Peptides | Best Practices for Researchers.
- Wang, W., Roberts, C. J., & Topp, E. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170032.
- Herrera, M. G., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4833.
- Dear, A. J., et al. (2020). Modulation of electrostatic interactions to reveal a reaction network unifying the aggregation behaviour of the Aβ42 peptide and its variants.
- Shukla, D., & Trout, B. L. (2010). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Journal of Pharmaceutical Sciences, 99(8), 3506-3521.
- Kříž, Z., Klusák, J., Krištofíková, Z., & Koča, J. (2013).
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Thermo Fisher Scientific. (n.d.). Phosphorylation.
- G-Biosciences. (2019, October 1).
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- News-Medical. (2021, March 8).
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Zahedi, R. P., et al. (2015). Why phosphoproteomics is still a challenge. Proteomics, 15(5-6), 837-841.
- Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
- Zahedi, R. P., et al. (2015). Why phosphoproteomics is still a challenge. Molecular & Cellular Proteomics, 14(3), 760-770.
- Zahedi, R. P., et al. (2015). Why phosphoproteomics is still a challenge. Analyst, 140(8), 2591-2601.
- NIBSC CJD Resource Centre. (n.d.). Peptide Handling, dissolution & Storage.
- Arakawa, T., et al. (2008). Effect of additives on protein aggregation. Current Pharmaceutical Biotechnology, 9(4), 257-270.
- De Baets, G., et al. (2021). Evaluation of in silico tools for the prediction of protein and peptide aggregation on diverse datasets.
- Biocompare. (2019, July 9). Probing the Phosphoproteome.
- Whiteaker, J. R., et al. (2018). Preserving the Phosphoproteome of Clinical Biopsies Using a Quick-Freeze Collection Device. Journal of Proteome Research, 17(1), 378-387.
- BioCat. (n.d.). Peptide Handling Guideline.
- Sehra, N., Parmar, R., & Jain, R. (2024). Peptide-based amyloid-beta aggregation inhibitors. RSC Medicinal Chemistry, 15(1), 1-22.
- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?.
- GenicBio. (2023, September 15).
- MetwareBio. (n.d.). Phosphopeptide Enrichment for Phosphoproteomics: TiO2 vs IMAC vs Antibody-Based Methods.
- GenScript. (n.d.). Peptide Solubility Guidelines.
- Biomatik. (2017, July 12). Peptide Handling Guideline.
Sources
- 1. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Phosphorylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. news-medical.net [news-medical.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. NIBSC - Peptide Storage [nibsc.org]
- 16. reta-peptide.com [reta-peptide.com]
- 17. lifetein.com [lifetein.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of electrostatic interactions to reveal a reaction network unifying the aggregation behaviour of the Aβ42 peptide and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 22. jpt.com [jpt.com]
- 23. peptide.com [peptide.com]
- 24. peptidesciences.com [peptidesciences.com]
- 25. genscript.com [genscript.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Resolving peak tailing of phosphorylated peptides in reverse-phase HPLC
A Guide to Resolving Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for phosphopeptide analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing of phosphorylated peptides in reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deeper understanding of the underlying causes of these chromatographic issues.
Troubleshooting Guide
Peak tailing is a common frustration in phosphopeptide analysis, often leading to poor resolution, inaccurate quantification, and reduced sensitivity. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My phosphorylated peptide peaks are tailing significantly. Where do I start troubleshooting?
Answer:
Peak tailing in phosphopeptide chromatography is typically caused by unwanted secondary interactions within your HPLC system. The primary culprits are interactions with metal surfaces and residual silanols on the stationary phase. A logical troubleshooting workflow is essential to pinpoint the source of the problem.
The Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving the cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for phosphopeptides?
A1: The most significant cause is the interaction of the negatively charged phosphate groups on your peptide with metal ions, particularly iron and nickel, present in stainless steel components of the HPLC system, such as frits, tubing, and the column body.[1][2] This interaction, a form of Lewis acid-base chemistry, leads to adsorption of the phosphopeptide, resulting in delayed and asymmetrical elution, which manifests as peak tailing. Another major contributor is secondary interactions with ionized residual silanol groups on silica-based stationary phases.[3][4]
Q2: How does the mobile phase pH affect peak shape?
A2: The mobile phase pH is a critical parameter. At a low pH (around 2-3), the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the negatively charged phosphate groups of the peptide.[5] This minimizes the secondary interactions that cause peak tailing. However, the pH must be carefully controlled, as operating near the pKa of the analyte can lead to uneven ionization and asymmetrical peaks.[4]
Q3: Can my choice of column impact peak tailing?
A3: Absolutely. Using columns with high-purity silica and advanced end-capping can significantly reduce the number of available silanol groups for secondary interactions.[3][6] Additionally, columns with hardware constructed from inert materials or with specialized surface treatments, such as Waters' MaxPeak™ Premier columns, can dramatically reduce metal-analyte interactions and improve peak shape and recovery.[7]
Q4: Are there additives I can use in my mobile phase to improve peak shape?
A4: Yes, the addition of metal chelators like ethylenediaminetetraacetic acid (EDTA) or citric acid to your mobile phase or sample can be very effective.[8][9] These agents bind to free metal ions in the system, preventing them from interacting with your phosphopeptides.[10][11] Some studies have shown that dissolving the sample in 50 mM citric acid can help to bind free metal ions.[12]
Q5: What are alternative chromatographic techniques if I can't resolve peak tailing in RP-HPLC?
A5: If optimizing your reverse-phase method is unsuccessful, consider alternative chromatographic modes that are well-suited for phosphopeptide analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) and Electrostatic Repulsion–Hydrophilic Interaction Chromatography (ERLIC) are powerful techniques for the separation and enrichment of phosphopeptides.[13][14][15]
Experimental Protocols
Protocol 1: HPLC System Passivation to Reduce Metal Interactions
This protocol describes a method to passivate the metallic surfaces of your HPLC system, which can significantly reduce phosphopeptide peak tailing.
Objective: To saturate active metal sites within the HPLC flow path to prevent interaction with phosphorylated analytes.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
EDTA disodium salt
-
Formic acid
Procedure:
-
Prepare the Passivation Solution:
-
Prepare a solution of 50 mM EDTA in HPLC-grade water.
-
Adjust the pH to approximately 7.0 with a suitable buffer if necessary.
-
Filter the solution through a 0.22 µm filter.
-
-
System Preparation:
-
Remove the column from the system and replace it with a union.
-
Purge all lines of the HPLC system with HPLC-grade water.
-
-
Passivation Steps:
-
Pump the 50 mM EDTA solution through the system at a low flow rate (e.g., 0.1-0.2 mL/min) for 2-4 hours.
-
Flush the system thoroughly with HPLC-grade water for at least one hour to remove all traces of EDTA.
-
Follow with a flush of your initial mobile phase conditions without the column.
-
-
Re-equilibration:
-
Re-install the column.
-
Equilibrate the entire system with your mobile phase until a stable baseline is achieved.
-
-
Performance Check:
-
Inject a standard phosphopeptide to evaluate the improvement in peak shape.
-
Data Presentation
Table 1: Summary of Factors Affecting Phosphopeptide Peak Shape
| Parameter | Effect on Peak Tailing | Recommended Action | Rationale |
| HPLC System Hardware | High | Use a biocompatible or PEEK-lined system. If using stainless steel, perform regular passivation. | Minimizes interaction of phosphate groups with metal ions. |
| Column Hardware | High | Utilize columns with inert hardware or specialized coatings. | Prevents adsorption of phosphopeptides to the column body and frits.[7] |
| Stationary Phase | Medium to High | Employ columns with high-purity silica and thorough end-capping. | Reduces secondary interactions with residual silanol groups.[3][6] |
| Mobile Phase pH | High | Operate at a low pH (e.g., 2.5-3.0) using a suitable buffer. | Suppresses the ionization of silanol groups.[5] |
| Mobile Phase Additives | Medium | Add a metal chelator (e.g., 100 µM EDTA) to the mobile phase. | Sequesters metal ions that can interact with phosphopeptides.[8][10][11] |
| Ion-Pairing Agent | Medium | Optimize the concentration of TFA (e.g., 0.1%). | Ensures proper ion-pairing for good retention and peak shape.[6] |
Visualizing the Mechanism of Peak Tailing
The following diagram illustrates the primary mechanism of phosphopeptide peak tailing due to interactions with metal surfaces in a standard HPLC system.
Caption: Interaction with metal ions leads to peak tailing.
References
-
Influence of pH value of mobile phase on phosphopeptide enrichment selectivity under hydrophilic interaction liquid chromatography mode by using Click OEG-CD matrix. (2013). PubMed. [Link]
-
Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. (n.d.). Waters Corporation. [Link]
-
Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. (n.d.). Waters Corporation. [Link]
-
Improving Peptide Mapping Separations Containing Phosphopeptides Using MaxPeak™ Premier Column Technology on an ACQUITY™ Pre. (n.d.). Waters Corporation. [Link]
-
Metal-Free Columns Significantly Improve Peak Shape, Recovery, and Sensitivity for Phosphorylated Compounds. (2020). LCGC International. [Link]
-
Anion-Exchange Chromatography of Phosphopeptides: Weak Anion Exchange versus Strong Anion Exchange and Anion-Exchange Chromatography versus Electrostatic Repulsion–Hydrophilic Interaction Chromatography. (2015). Analytical Chemistry. [Link]
-
Off-line high-pH reversed-phase fractionation for in-depth phosphoproteomics. (2014). Journal of Proteome Research. [Link]
-
What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?. (n.d.). Waters Corporation. [Link]
-
Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. (2005). ResearchGate. [Link]
-
complexing of phosphates with metal parts of the HPLC. (2008). Chromatography Forum. [Link]
-
How to fix peak shape in hplc?. (2023). ResearchGate. [Link]
-
Off-Line High-pH Reversed-Phase Fractionation for In-Depth Phosphoproteomics. (2014). Journal of Proteome Research. [Link]
-
Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. (n.d.). Waters Corporation. [Link]
-
Phosphopeptide elution times in reversed-phase liquid chromatography. (2009). PMC. [Link]
-
A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. (2005). PubMed. [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. [Link]
-
Formation of Phosphopeptide-Metal Ion Complexes in Liquid chromatography/electrospray Mass Spectrometry and Their Influence on Phosphopeptide Detection. (2005). PubMed. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
Expert tip - A hidden cause for peak tailing of small acidic compounds. (n.d.). YMC Europe. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]
Sources
- 1. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymc.eu [ymc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. complexing of phosphates with metal parts of the HPLC - Chromatography Forum [chromforum.org]
- 13. [Influence of pH value of mobile phase on phosphopeptide enrichment selectivity under hydrophilic interaction liquid chromatography mode by using Click OEG-CD matrix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrophilic Chromatography Protocol for Phosphoproteome Enrichment - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Reducing Oxidation in Long-Chain Phosphopeptides
Mission: To provide actionable, mechanistic solutions for preventing Methionine (Met) and Cysteine (Cys) oxidation during the synthesis, purification, and analysis of long-chain phosphopeptides.
Introduction: The "Oxidation-Aggregation" Trap
Long-chain phosphopeptides present a dual challenge. Their hydrophobic backbones drive aggregation, while their hydrophilic phosphate groups create complex solvation shells. This structural tension often traps oxygen within aggregates, making oxidation "invisible" until the peptide is denatured during LC-MS.
The Core Problem:
-
Methionine: Oxidizes to Met-Sulfoxide (+16 Da) or Sulfone (+32 Da).
-
Impact: Shifts retention time (elutes earlier on C18), splits MS peaks, and alters biological binding affinity.
-
-
Cysteine: Forms Disulfides (dimerization) or Sulfenic/Sulfinic acids.[1]
-
Impact: Irreversible cross-linking, precipitation, and loss of ionization efficiency.
-
Module 1: Synthesis & Cleavage (The Critical Window)
The cleavage step in Solid Phase Peptide Synthesis (SPPS) is the highest-risk moment for oxidation. The removal of protecting groups generates a "soup" of reactive electrophiles (carbocations) that will attack Met and Cys residues if not intercepted.
Protocol 1: The "Reagent K" Standard
For any phosphopeptide containing Met, Cys, Trp, or Tyr, standard TFA/Water cleavage is insufficient . You must use a scavenger cocktail.
The "Reagent K" Formulation (Prepare Fresh):
| Component | Volume % | Function |
|---|---|---|
| TFA (Trifluoroacetic Acid) | 82.5% | Cleavage & Deprotection |
| Phenol | 5.0% | Scavenges Tyrosine/Tryptophan radicals |
| Thioanisole | 5.0% | Critical: Accelerates removal of Pbf/Pmc groups (Arg) and suppresses Met oxidation. |
| Water | 5.0% | Hydrolysis of esters |
| EDT (1,2-Ethanedithiol) | 2.5% | Critical: The most potent scavenger for t-butyl cations; protects Cys/Met. |
Step-by-Step Cleavage Guide:
-
Chilling: Pre-chill the cleavage cocktail to 0°C before adding to the resin. This slows the kinetic rate of oxidation side-reactions.
-
Inert Atmosphere: Flush the reaction vessel with Argon (Ar) or Nitrogen (
) immediately upon adding the cocktail. -
Duration: Limit cleavage time to 2–3 hours. Extended exposure (>4h) exponentially increases Met-Sulfoxide formation.
-
Precipitation: Precipitate directly into ice-cold Diethyl Ether. Centrifuge at 4°C.
Expert Insight: If you detect Met-Sulfoxide despite using Reagent K, add Ammonium Iodide (
) and Dimethyl Sulfide (DMS) to the cocktail (known as Reagent H). This actively reduces sulfoxides back to methionine during the cleavage.[2]
Module 2: Purification & Enrichment (The Exposure)
Long-chain phosphopeptides require enrichment (IMAC or
Troubleshooting: Reducing Agents in HPLC
Question: "Should I use DTT or TCEP for my phosphopeptide purification?"
Recommendation: Use TCEP.
Comparative Analysis of Reducing Agents:
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
|---|---|---|
| Stability | Low.[3] Oxidizes rapidly in air. | High. Stable in acidic/neutral pH. |
| Odor | Strong (Rotten egg). | Odorless.[4][5][6] |
| Mechanism | Thiol-disulfide exchange (Reversible). | Phosphine reduction (Irreversible). |
| Compatibility | Incompatible with Ni-IMAC (Reduces
The "TCEP Buffer" Protocol for HPLC:
-
Degassing: Sonicate HPLC Solvents A (Water + 0.1% TFA) and B (ACN + 0.1% TFA) under vacuum for 15 minutes to remove dissolved oxygen.
-
Additive: Add 0.5 mM TCEP to the aqueous buffer (Solvent A) and the sample injection vial.
-
Note: TCEP is acidic; ensure you adjust pH if your protocol requires neutral conditions (though phosphopeptides are usually run acidic).
-
-
Speed: Minimize fraction collection time. Flash-freeze fractions immediately in liquid nitrogen.
Module 3: Storage & Stability (The Shelf Life)
The "Aliquot Rule"
Issue: Users often store the bulk peptide in one vial and freeze-thaw it repeatedly. Mechanism: Each thaw cycle introduces condensation (water) and fresh oxygen, accelerating hydrolysis and oxidation.
Storage SOP:
-
Lyophilization: Store peptides as dry TFA salts.
-
Aliquoting: Upon first receipt/synthesis, dissolve and split into single-use aliquots (e.g., 50 µg). Lyophilize these individual tubes.
-
Argon Overlay: Before closing any vial, gently blow Argon gas into the headspace to displace oxygen.
-
Temperature: -80°C is superior to -20°C for long-chain phosphopeptides to prevent slow aggregation.
Module 4: Analytical Diagnostics (LC-MS)
How do you know if your troubleshooting worked? You must recognize the spectral signature of oxidation.
Visualizing the Workflow
Caption: The Oxidation Defense Workflow highlighting critical intervention points at Cleavage and Purification stages.
FAQ: Diagnosing Mass Shifts
Q: I see a "split peak" in my chromatogram with the same mass. What is it?
-
A: This is likely a Diastereomeric separation of Methionine Sulfoxide .
-
Explanation: Oxidation of Met creates a chiral center at the Sulfur atom, resulting in (R)- and (S)- sulfoxides. These often resolve as two closely eluting peaks on high-resolution C18 columns.
-
Confirmation: Check the mass. If it is +16 Da heavier than your theoretical mass, it is Met-Ox.
-
Q: My phosphopeptide mass is correct, but the signal is weak and I see a mass at 2x + 16 Da.
-
A: You likely have Cysteine Dimerization (Disulfide bond).
-
Explanation: Two peptide chains have cross-linked.
-
Fix: Treat the sample with 10 mM TCEP for 30 minutes at Room Temperature before injecting into the MS.
-
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. (Establishes Reagent K composition).
-
Thermo Fisher Scientific. Handling and Storage Instructions: Peptides. Thermo Fisher Technical Resources.
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[3][7] Analytical Biochemistry. (Validates TCEP stability vs DTT).
-
Sigma-Aldrich. Cleavage and Deprotection Protocols for Fmoc SPPS. Merck/Sigma Technical Library.
Sources
- 1. honestpeptide.com [honestpeptide.com]
- 2. peptide.com [peptide.com]
- 3. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. peptide.com [peptide.com]
- 7. mstechno.co.jp [mstechno.co.jp]
Validation & Comparative
Comparative Binding Dynamics: Phosphorylated vs. Non-Phosphorylated Ligands Targeting the Grb2 SH2 Domain
Executive Summary: The Molecular Switch
In signal transduction, the Growth factor receptor-bound protein 2 (Grb2) acts as a critical binary switch. This functionality is governed exclusively by the phosphorylation status of its ligand.
-
Phosphorylated Peptides (pTyr): Bind the Grb2 SH2 domain with high affinity (
in the low nanomolar to micromolar range), initiating the RAS-MAPK signaling cascade. -
Non-phosphorylated Peptides (Tyr): Exhibit negligible binding affinity (
), effectively serving as the "OFF" state.
This guide details the quantitative differences in binding affinity (
Mechanistic Background: The SH2 Domain Specificity
The Grb2 protein connects receptor tyrosine kinases (RTKs) like EGFR to the RAS pathway.[1][2][3] This connection relies on the Src Homology 2 (SH2) domain recognizing a specific phosphotyrosine motif.[3][4][5][6][7]
Structural Determinants
The Grb2 SH2 domain does not merely bind "phosphotyrosine"; it recognizes a specific sequence context: pTyr - X - Asn - X (pY-X-N-X).[3][6]
-
The pTyr Pocket: A deep, basic cleft containing a conserved Arginine (
) that forms a bidentate salt bridge with the phosphate group of the tyrosine. Without the phosphate group, this electrostatic anchor is missing, abolishing binding. -
The Specificity Pocket: A hydrophobic groove that specifically accommodates an Asparagine (Asn/N) residue at the
position relative to the phosphotyrosine.
Diagram: Grb2 Signaling Pathway
The following diagram illustrates the Grb2-mediated linkage between the activated receptor and downstream effectors.[1][2][3][8]
Figure 1: The Grb2 signaling node.[3] Note the critical dependence on the pTyr docking site for complex assembly.
Comparative Data Analysis: Binding Affinity ( )
The dissociation constant (
Table 1: Comparison of Grb2 SH2 Ligands
| Analyte (Peptide Source) | Sequence Motif | Phosphorylation Status | Interaction Type | |
| EGFR (pY1068) | PVPEpYINQSVPK | Phosphorylated | 0.3 - 0.7 | Specific / High Affinity |
| EGFR (Y1068) | PVPEYINQSVPK | Non-Phosphorylated | > 1000 | Non-binding |
| Shc (pY317) | ...pYVNV... | Phosphorylated | 0.02 - 0.1 | Specific / Very High Affinity |
| Shc (Y317) | ...YVNV... | Non-Phosphorylated | > 1000 | Non-binding |
| IRS-1 (pY896) | ...pYMAP... | Phosphorylated | > 10 | Weak (Specificity Mismatch*) |
-
N.B.: No Binding detectable under standard assay conditions.
-
Specificity Mismatch: Note that while IRS-1 is phosphorylated, it lacks the
Asparagine (N) preferred by Grb2, resulting in significantly lower affinity compared to EGFR or Shc peptides. This highlights that phosphorylation is necessary but not sufficient for high-affinity binding; the sequence context is also vital.
Experimental Protocol: Surface Plasmon Resonance (SPR)
To generate the data above, Surface Plasmon Resonance (SPR) is the preferred method due to its ability to measure real-time kinetics (
Protocol: Measuring Grb2-Peptide
Objective: Determine the
Phase 1: Preparation
-
Ligand (Target): Recombinant GST-Grb2 SH2 domain.
-
Analyte: Synthetic peptides (pTyr-1068 and Tyr-1068).
-
Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Crucial: Avoid phosphate buffers which can compete with the SH2 domain.
Phase 2: Immobilization (CM5 Chip)
-
Method: Amine Coupling.[9]
-
Steps:
-
Activate surface with EDC/NHS (1:[10]1) for 7 minutes.
-
Inject GST-Grb2 (10
g/mL in 10 mM Sodium Acetate pH 5.0) to reach target density (~1000 RU). -
Block remaining esters with 1 M Ethanolamine (pH 8.5).
-
-
Reference Cell: Activate and block immediately (no protein) to correct for bulk refractive index changes.
Phase 3: Kinetic Titration (Single Cycle or Multi-Cycle)
-
Phospho-Peptide (pTyr):
-
Prepare dilution series: 0, 31.25, 62.5, 125, 250, 500, 1000 nM.
-
Inject analyte for 60s (Association) at 30
L/min. -
Allow buffer flow for 120s (Dissociation).
-
Regeneration: Short pulse (15s) of 10 mM Glycine-HCl pH 2.0 or 0.5% SDS to remove bound peptide.
-
-
Non-Phospho Peptide (Tyr):
-
Prepare high concentration series: 1
M, 10 M, 100 M. -
Inject as above.
-
Expectation: Square-wave sensorgrams indicating only bulk refractive index change, with no slow dissociation phase.
-
Phase 4: Data Analysis
-
Fit Model: 1:1 Langmuir Binding Model.
-
Calculation:
. -
Validation:
should be theoretical (based on MW ratio). should be < 10% of .
Diagram: SPR Experimental Workflow
This diagram visualizes the logic flow of the SPR experiment described above.
Figure 2: Step-by-step SPR workflow for determining binding affinity constants.
Implications for Drug Discovery
Understanding the
-
Peptidomimetics: Early inhibitors were modeled directly on the pY-I-N-Q sequence. To create a drug, the hydrolytically unstable phosphate group must be replaced with a non-hydrolyzable isostere (e.g., phosphonates like difluoromethylphosphonate,
). -
Screening Strategy: When screening small molecule libraries, the "Non-Phosphorylated Peptide" serves as the negative control to ensure that hits are not binding to the surface non-specifically.
-
Potency Threshold: A successful therapeutic candidate must outcompete the native pTyr ligand. Since the native interaction is
nM, a competitive inhibitor typically requires a nM.
References
-
Structural basis for the binding of high-affinity phosphotyrosine peptides to the SH2 domain of GRB2. Rahuel, J., et al. (1996). Nature Structural Biology. Establishes the structural necessity of the pTyr and the +2 Asn residue.
-
Specificity and affinity motifs for Grb2 SH2-ligand interactions. Gram, H., et al. (2002).[5] European Journal of Biochemistry. Provides comparative Kd values for various peptide sequences.
-
Binding of the Grb2 SH2 domain to phosphotyrosine motifs. Cussac, D., et al. (1994). Journal of Biological Chemistry. Detailed kinetic analysis demonstrating the lack of binding for non-phosphorylated controls.
-
Surface Plasmon Resonance (SPR) for the Analysis of Protein-Peptide Interactions. Patching, S.G. (2014). Biochimica et Biophysica Acta. Authoritative guide on SPR protocols referenced in the methodology section.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02656J [pubs.rsc.org]
- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction [mdpi.com]
- 4. Structure and Dynamics of Drk-SH2 Domain and Its Site-Specific Interaction with Sev Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
- 6. pnas.org [pnas.org]
- 7. Robust SH2 binding affinity indicates minimal SH3-to-SH2 communication in Grb2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grb2 binding induces phosphorylation-independent activation of Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. dhvi.duke.edu [dhvi.duke.edu]
Specificity Profiling: Canonical Src SH2 Ligand (pYEEI) vs. the Orthogonal PTP Substrate (ENDpYINASL)
Executive Summary
This technical guide provides a comparative analysis of the specificity mechanisms governing the Src homology 2 (SH2) domain . We contrast the high-affinity canonical Src ligand, H-Glu-Asn-Asp-Tyr(PO3H2)-Glu-Glu-Ile-Pro-OH (containing the pYEEI motif), against the orthogonal peptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH (containing the pYINASL motif).
While the pYEEI motif is the "gold standard" for Src SH2 engagement (
Profile of the Challengers
A. The Canonical Src Binder: pYEEI[1]
-
Core Motif: pTyr-Glu-Glu-Ile (pY-E-E-I).
-
Primary Target: Src Family Kinases (Src, Lck, Hck, Fyn).
-
Binding Mode: Binds in an extended conformation .[1] The pY and the Ile (+3) residue insert into a "two-pronged" socket on the Src SH2 surface.[1]
-
Role: Activates Src kinase by displacing the intramolecular inhibitory interaction, or recruits Src to activated receptors (e.g., PDGFR, EGFR).
B. The Orthogonal Substrate: ENDpYINASL
-
Core Motif: pTyr-Ile-Asn-Ala (pY-I-N-A).
-
Primary Target:
-
PTP Substrate: A highly efficient substrate for T-cell protein tyrosine phosphatase (TCPTP), PTP1B, and Shp2.
-
Grb2 Ligand: The pY-X-N motif adopts a beta-turn conformation required for Grb2 SH2 binding.
-
-
Role: Used experimentally to measure phosphatase activity or to recruit Grb2 adaptor proteins.[2] It serves as a negative control for Src binding.
Mechanism of Action: Structural Determinants of Specificity
The discrimination between pYEEI and pYINASL by the Src SH2 domain is not merely a matter of affinity but of distinct structural recognition codes.
The Src "Two-Pronged Plug" (pYEEI)
The Src SH2 domain recognizes phosphopeptides in an extended conformation .[1]
-
Pocket 1 (pTyr): A deep, basic pocket containing the invariant Arg
B5 (Arg175), which forms a bidentate hydrogen bond with the phosphate. -
Pocket 2 (Specificity Pocket): A hydrophobic crevice formed by the EF and BG loops. It specifically accommodates the bulky, hydrophobic Isoleucine at the pY+3 position.
-
The Bridge: The residues at pY+1 and pY+2 (Glu-Glu) lie on the surface of the domain. Src prefers acidic residues here to interact with basic surface residues, but they do not contribute as dominantly to binding energy as the pY and pY+3 residues.
The Grb2/PTP Exclusion (pYINASL)
The Src SH2 domain rejects the pYINASL peptide due to two critical clashes:
-
Conformational Mismatch: The Asn at pY+2 in pYINASL promotes a beta-turn structure, which is the hallmark of Grb2 binding. Src SH2 is designed to bind extended peptides; the beta-turn is sterically incompatible with the Src surface groove.
-
Specificity Pocket Mismatch: The Ala at pY+3 is too small to effectively fill the hydrophobic specificity pocket of Src (which expects Ile or Leu), leading to a significant loss of Van der Waals contact energy. Furthermore, the Ile at pY+1 is hydrophobic, whereas Src prefers acidic residues (Glu), leading to suboptimal electrostatic complementarity.
Diagram: Structural Logic of Specificity
Caption: Logical flow demonstrating why Src SH2 binds pYEEI (green path) but rejects pYINASL (red path) based on conformation and pocket occupancy.
Comparative Performance Data
The following table summarizes the binding kinetics and specificity profiles derived from Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) studies.
| Feature | Src Ligand (pYEEI) | PTP Substrate (pYINASL) | Significance |
| Cognate Receptor | Src Family SH2 (Src, Lck, Fyn) | Grb2 SH2 / PTP Active Sites | Determines pathway activation. |
| Binding Affinity ( | ~ 1 - 10 nM | > 10,000 nM (Non-binder) | Src is >1000x more specific for pYEEI. |
| Binding Affinity ( | > 10,000 nM | ~ 100 - 500 nM | pYINASL is a selective Grb2 ligand. |
| Conformation Bound | Extended | Beta-Turn (Type I) | Structural basis of exclusion. |
| Critical Residue | Ile (+3) (Hydrophobic Lock) | Asn (+2) (Turn Inducer) | The "Address code" for the SH2 domain. |
| Experimental Use | Positive control for Src binding. | Negative control for Src; Substrate for PTPs. | Essential for assay validation. |
Validated Experimental Protocols
To experimentally verify the specificity of your Src SH2 assays, use the following Fluorescence Polarization (FP) competition protocol. This system validates that your assay measures specific SH2-pY interactions and not non-specific binding.
Protocol: Fluorescence Polarization Specificity Assay
Objective: Determine the
Materials:
-
Receptor: Recombinant Src SH2 domain (GST-tagged or His-tagged).
-
Tracer: 5-FAM-GpYEEI (10 nM final).
-
Competitor 1: H-Glu-Asn-Asp-Tyr(PO3H2)-Glu-Glu-Ile-Pro-OH (pYEEI).
-
Competitor 2: H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH (pYINASL).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Brij-35.
Workflow:
-
Determine Window: Titrate Src SH2 against 10 nM Tracer to find the
. Use [Protein] = for the competition assay (typically ~10-50 nM). -
Prepare Plate: In a black 384-well low-binding plate, dispense 10 µL of 2x Protein solution.
-
Add Competitors: Add 10 µL of serially diluted Competitor peptides (range: 1 nM to 100 µM).
-
Incubate: Add 10 µL of 3x Tracer solution. Incubate for 30-60 minutes at Room Temperature in the dark.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP vs. log[Competitor]. Fit to a sigmoidal dose-response curve.
Expected Results:
-
pYEEI: Sigmoidal curve with
of the tracer (low nM range). -
pYINASL: Flat line or very high
(> 50 µM), indicating lack of competition.
Diagram: Assay Workflow
Caption: Fluorescence Polarization workflow. pYEEI displaces the tracer (signal drop), while pYINASL fails to displace it (signal remains high).
References
-
Waksman, G., et al. (1993).[3] "Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides." Nature, 358(6388), 646-653. Link
-
Songyang, Z., et al. (1993). "SH2 domains recognize specific phosphopeptide sequences."[4][3][5][6] Cell, 72(5), 767-778. Link
-
Bradshaw, J. M., et al. (1999).[3] "Thermodynamics of Interaction of the Src SH2 Domain with Phosphotyrosine Peptides." Biochemistry, 38(32), 10328–10342. Link
-
Rahuel, J., et al. (1996).[7] "Structural basis for specificity of Grb2-SH2 revealed by a novel ligand binding mode." Nature Structural Biology, 3, 586–589. Link
-
Tiganis, T., et al. (1997). "The N-terminal catalytic domain of signaling molecule T-cell protein tyrosine phosphatase..." Journal of Biological Chemistry, 272, 21548-21557. Link
Sources
- 1. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]
- 2. Grb2 binding induces phosphorylation-independent activation of Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mabel.wwu.edu [mabel.wwu.edu]
- 7. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Grb2 inhibitors using H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH as a positive control
Executive Summary
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein bridging receptor tyrosine kinases (RTKs) to the Ras/MAPK signaling pathway.[1] Inhibition of its Src Homology 2 (SH2) domain is a high-value strategy for disrupting oncogenic signaling in cancers driven by aberrant RTK activity (e.g., EGFR, BCR-ABL).
This guide details the validation of novel Grb2 inhibitors using the phosphopeptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH (hereafter referred to as ENDpYINASL ) as the biochemical positive control. While originally identified as a substrate for T-cell protein tyrosine phosphatase (TC.PTP), this peptide contains the canonical pY-I-N motif required for high-affinity binding to the Grb2 SH2 domain, making it an ideal competitive standard for biochemical assays.
Scientific Rationale: The Target and the Control
The Grb2 Signaling Node
Grb2 functions as a molecular bridge. Its SH2 domain binds phosphotyrosine (pTyr) residues on activated receptors (e.g., EGFR, HER2) or adaptors (e.g., Shc). Its two SH3 domains constitutively bind the guanine nucleotide exchange factor SOS1. Blocking the SH2 interaction prevents Grb2 from recruiting SOS1 to the membrane, thereby halting Ras activation.
The Positive Control: ENDpYINASL
The peptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH is a validated positive control for Grb2 SH2 binding assays.
-
Binding Mechanism:
-
pTyr (Position 0): Buries into the deep, positively charged pocket of the SH2 domain, interacting with Arg67 (critical for binding).
-
Ile (Position +1): Fits into a hydrophobic cleft.
-
Asn (Position +2): The defining specificity determinant for Grb2. It forms hydrogen bonds with the backbone of the SH2 domain loop (specifically Lys109/Pro110 region), locking the peptide in a beta-turn conformation.
-
-
Affinity: This peptide typically exhibits a
in the low nanomolar range (100–500 nM) depending on buffer conditions, making it a stringent competitor for small molecules.
Pathway Visualization
The following diagram illustrates the Grb2 signaling cascade and the specific intervention point of SH2 inhibitors.
Caption: The Grb2 signaling node. The control peptide ENDpYINASL competes with activated RTKs or Shc for the Grb2 SH2 domain, preventing SOS recruitment.
Comparative Analysis: Peptide vs. Small Molecule[6][7][8]
When validating a new small molecule inhibitor (SMI), it is crucial to benchmark it against the ENDpYINASL peptide.
| Feature | Control Peptide (ENDpYINASL) | Small Molecule Inhibitor (SMI) |
| Binding Affinity ( | High (nM range). Acts as the "ceiling" for binding potential. | Variable. Early hits are often |
| Specificity | Extremely High. The pY-I-N motif is specific to Grb2-like SH2 domains. | Challenge. SMIs must avoid off-target binding to other SH2 domains (e.g., Src, PI3K). |
| Cell Permeability | Negligible. Charged phosphate and size prevent membrane crossing. | High. Designed for intracellular access. |
| Stability | Low. Susceptible to proteases and phosphatases (PTPs). | High. Resistant to enzymatic degradation. |
| Assay Role | Biochemical Standard. Used to validate the assay window and protein activity. | Test Subject. The candidate drug. |
Expert Insight: Do not use ENDpYINASL as a positive control in cellular proliferation assays. It will not penetrate the cell membrane. For cellular assays, use a cell-permeable control (e.g., a Tat-fused peptide or a known permeable SMI like BC-1521) or rely on the biochemical data for the peptide.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This is the gold standard for high-throughput screening. It measures the displacement of a fluorescent tracer by the test compound.
Reagents:
-
Protein: Recombinant Human Grb2 (Full length or SH2 domain), >90% purity.
-
Tracer: 5-FAM-Ahx-Glu-Pro-Gln-pTyr-Glu-Glu-Ile-Pro-Ile-Leu (or similar pY-containing peptide labeled with Fluorescein).
-
Positive Control: ENDpYINASL (dissolved in DMSO/Water).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Brij-35.
-
Note: Brij-35 prevents protein aggregation. DTT maintains the reducing environment.
-
Protocol:
-
Tracer Optimization: Titrate the Tracer (1 nM – 100 nM) against a fixed concentration of Grb2 to determine the
of the tracer. Select a tracer concentration slightly below its (typically 10-20 nM) and a Grb2 concentration at the to ensure ~50-80% bound fraction. -
Plate Setup: Use black 384-well low-binding plates.
-
Wells A: Buffer + Tracer (Background/Free Tracer).
-
Wells B: Buffer + Tracer + Grb2 (Max Polarization/Bound Tracer).
-
Wells C: Buffer + Tracer + Grb2 + ENDpYINASL (Positive Control, serial dilution 10
M to 0.1 nM). -
Wells D: Buffer + Tracer + Grb2 + Test SMI (Serial dilution).
-
-
Incubation: Incubate for 30–60 minutes at room temperature in the dark.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP (milli-Polarization) vs. log[Concentration]. Fit to a sigmoidal dose-response curve (variable slope) to determine
.
Validation Criteria:
-
The ENDpYINASL peptide must show full displacement of the tracer.
- -factor must be > 0.5 for the assay to be considered robust.
Surface Plasmon Resonance (SPR)
Used to determine direct binding kinetics (
Protocol:
-
Immobilization: Immobilize Grb2 (ligand) onto a CM5 sensor chip using standard amine coupling. Aim for a low density (~1000 RU) to prevent mass transport limitations.
-
Reference: Use an unmodified flow cell or immobilize a non-binding protein (e.g., BSA) as a reference.
-
Injection (Positive Control): Inject ENDpYINASL at concentrations ranging from 0.1x to 10x the estimated
(e.g., 10 nM to 1 M).-
Flow Rate: High flow rate (30-50
L/min) to minimize rebinding. -
Contact Time: 60-120 seconds.
-
-
Regeneration: If necessary, regenerate with 10 mM NaOH or high salt (though peptides often dissociate fast enough to not need harsh regeneration).
-
Data Processing: Double-reference subtract (Flow cell 2 – Flow cell 1 – Buffer blank). Fit to a 1:1 Langmuir binding model.
Assay Workflow Diagram
Caption: Step-by-step workflow for the Fluorescence Polarization (FP) competitive binding assay.
Troubleshooting & Data Interpretation
Converting to
The
Where:
-
=
of your inhibitor. - = Concentration of free tracer at 50% inhibition.
- = Total protein concentration.
- = Dissociation constant of the tracer.
Common Pitfalls
-
Phosphatase Contamination: The control peptide contains a phosphotyrosine.[5] If your Grb2 prep is contaminated with phosphatases (common in bacterial preps if not purified well), the phosphate will be cleaved, destroying binding.
-
Solution: Add 1 mM Sodium Orthovanadate (
) to the assay buffer as a phosphatase inhibitor.
-
-
DMSO Tolerance: Ensure the final DMSO concentration in the assay is < 5%. Grb2 SH2 is generally stable, but high DMSO can affect the tracer fluorescence.
-
Inner Filter Effect: Highly colored small molecules may absorb the fluorescence, mimicking inhibition. Always run a "compound only" control in the FP assay.
References
-
Grb2 Structure & Function: Lowenstein, E. J., et al. (1992). "The SH2 and SH3 domain-containing protein GRB2 links receptor tyrosine kinases to ras signaling."[6] Cell, 70(3), 431-442. Link
-
SH2 Specificity: Songyang, Z., et al. (1993).[7] "SH2 domains recognize specific phosphopeptide sequences."[5][6][7] Cell, 72(5), 767-778.[7] Link
-
Peptide Origin (TC.PTP): Daum, G., et al. (1993). "A general peptide substrate for protein tyrosine phosphatases."[8] Analytical Biochemistry, 211(1), 50-54. Link
-
FP Assay Development: Luzy, J. P., et al. (2008). "Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization." Journal of Biomolecular Screening, 13(2), 112-119. Link
-
Comparison of Inhibitors: Kessels, H. W., et al. (2002).[6] "Specificity and affinity motifs for Grb2 SH2-ligand interactions." Proceedings of the National Academy of Sciences, 99(13), 8524-8529. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu | C44H67N11O18 | CID 5492616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu | C44H67N11O18 | CID 5492616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH - [hongtide.com]
- 5. Topics in Bioinformatics [cs.cmu.edu]
- 6. ppi.fli-leibniz.de [ppi.fli-leibniz.de]
- 7. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: IC50 Determination of Grb2 Binding Peptides via Competitive Fluorescence Polarization
Executive Summary
This guide provides a rigorous technical analysis of Growth factor receptor-bound protein 2 (Grb2) binding peptides, specifically focusing on the determination of IC50 values in competitive binding assays.[1] Grb2 is a critical adaptor protein linking receptor tyrosine kinases (RTKs) like EGFR to the Ras/MAPK signaling pathway. Its SH2 domain, which recognizes specific phosphotyrosine (pTyr) motifs (pY-X-N), is a primary target for therapeutic intervention.
This document contrasts the performance of native phosphopeptides against high-affinity synthetic mimetics (macrocycles) and provides a validated Fluorescence Polarization (FP) protocol for benchmarking these inhibitors.
Scientific Background & Mechanism
The Grb2 Adaptor Function
Grb2 functions as a molecular bridge. It possesses one SH2 domain flanked by two SH3 domains.[2]
-
SH2 Domain: Binds phosphorylated tyrosine residues on RTKs (e.g., EGFR pY1068) or adaptor proteins (e.g., Shc).[3][4] The consensus binding motif is pTyr-X-Asn-X , where the Asparagine (Asn) at the +2 position is critical for a specific beta-turn conformation required for high-affinity binding.
-
SH3 Domains: Bind proline-rich motifs on the guanine nucleotide exchange factor SOS1.
Inhibition of the Grb2 SH2 domain prevents the recruitment of SOS1 to the plasma membrane, thereby halting Ras activation and downstream MAPK signaling.
Signaling Pathway Visualization
The following diagram illustrates the critical node Grb2 occupies in the EGFR signaling cascade.
Caption: Figure 1.[5] Mechanism of Grb2 inhibition. The peptide inhibitor competes with activated EGFR for the Grb2 SH2 domain, preventing SOS recruitment and Ras activation.
Comparative Performance Guide
The efficacy of a Grb2 inhibitor is defined by its ability to displace a native ligand. Below is a comparison of IC50 values derived from competitive Fluorescence Polarization (FP) and ELISA assays.
Performance Benchmarks
The following data aggregates results from standard solution-phase competition assays.
| Ligand Class | Representative Sequence / Structure | IC50 / Kd Range | Mechanism of Affinity |
| Native EGFR Peptide | PVPEpYINQSVPK (EGFR residues 1063–1075) | 190 – 500 nM | Standard biological affinity. Flexible linear conformation results in an entropy penalty upon binding. |
| High-Affinity Linear | pTyr-Val-Asn-Val (BCR-ABL derived) | 20 – 50 nM | Optimized hydrophobic interaction at the +1 and +3 positions compared to the native EGFR sequence. |
| Macrocyclic Peptide | Cyclic pTyr-X-Asn mimetics (e.g., C-terminal to N-terminal lactam bridge) | 2 – 10 nM | Highest Potency. The macrocycle locks the peptide into the required β-turn conformation, reducing entropy loss and sterically optimizing the fit. |
| Peptidomimetic | mAZ-pTyr-(αMe)pTyr-Asn-NH2 | < 10 nM | Uses non-natural amino acids to mimic the phosphate charge and backbone geometry, resisting proteolysis. |
| Non-Phosphorylated | PVPEYINQSVPK (Y1068 unphosphorylated) | > 100 µM | Negative Control. Lack of phosphate group eliminates the primary electrostatic interaction with the SH2 arginine pocket. |
Analysis of Alternatives
-
Native vs. Macrocyclic: While native sequences (like those derived from EGFR) are useful for establishing baseline biological relevance, they suffer from rapid degradation and lower affinity due to conformational flexibility. Macrocyclic peptides exhibit 10-100x higher potency because they are pre-organized into the bioactive "bent" conformation required by the Grb2 SH2 domain.
-
Assay Sensitivity: When screening weak inhibitors (IC50 > 10 µM), a high-affinity tracer (like a macrocycle) may be too competitive, making it difficult to displace. In such cases, a native sequence tracer (Kd ~200 nM) is recommended to widen the dynamic range.
Experimental Protocol: Competitive FP Assay
This protocol details the determination of IC50 values for Grb2 inhibitors using Fluorescence Polarization.[1][5][6] This homogeneous assay is preferred over ELISA for its speed, precision, and lack of wash steps.
Assay Principle
A fluorescently labeled tracer peptide (small, rapid rotation, low polarization) binds to the Grb2 protein (large complex, slow rotation, high polarization). An unlabeled competitor displaces the tracer, returning the system to low polarization.
Caption: Figure 2. Fluorescence Polarization workflow. Displacement of the tracer results in a decrease in milli-Polarization (mP) units.
Reagents & Setup
-
Protein: Recombinant Human Grb2 (Full length or SH2 domain), >95% purity.[5]
-
Tracer: 5-FAM-Ahx-PVPEpYINQSVPK-NH2 (Fluorescein-labeled EGFR phosphopeptide).
-
Note:Ahx (aminohexanoic acid) is a linker essential to prevent steric interference between the fluorophore and the binding pocket.
-
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Critical: Triton X-100 prevents protein aggregation and non-specific binding.
-
-
Plate: Black 384-well low-binding microplate.
Step-by-Step Methodology
-
Kd Determination (Tracer Titration):
-
Before running competitive assays, determine the Kd of the Tracer/Grb2 pair.
-
Titrate Grb2 (0 nM to 5 µM) against a fixed concentration of Tracer (10 nM).
-
Plot mP vs. [Grb2]. The Kd is the concentration at 50% saturation.
-
Target: For competitive assays, use [Grb2] at ~80% saturation (typically 100–200 nM) to ensure a robust signal window.
-
-
Competitive Assay Setup:
-
Prepare Stocks: Dissolve test peptides in DMSO (ensure final DMSO < 5% in well).
-
Serial Dilution: Prepare a 12-point serial dilution of the competitor peptide (e.g., 100 µM down to 0.1 nM).
-
Master Mix: Prepare a mix of Grb2 protein and Tracer in Assay Buffer.
-
[Grb2] final = 200 nM (or determined 80% saturation point).
-
[Tracer] final = 10 nM.
-
-
Incubation: Add 10 µL of competitor dilution + 10 µL of Master Mix to wells.
-
Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Measurement:
-
Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Calculate mP = 1000 * (I_parallel - I_perpendicular) / (I_parallel + I_perpendicular).
-
Data Analysis
Fit the data to a 4-parameter logistic (4PL) equation:
- : Inhibitor concentration[5][7][8][9]
- : FP signal (mP)
- : IC50 value
- : Hill slope (should be close to -1.0 for 1:1 binding)
Ki Calculation:
Convert IC50 to Ki using the Cheng-Prusoff equation adapted for FP:
Troubleshooting & Optimization
-
The "Hook" Effect: If the tracer concentration is too high (> Kd), the IC50 will shift right, artificially lowering apparent potency. Always keep tracer < Kd.
-
DMSO Tolerance: Grb2 SH2 domains are generally stable up to 5% DMSO. However, macrocyclic peptides often require DMSO for solubility. Always include a DMSO-only control to normalize the baseline.
-
Z-Factor Validation: Calculate the Z-factor using positive (no inhibitor) and negative (excess inhibitor) controls. A Z-factor > 0.5 is required for the assay to be considered robust.
-
Hill Slope Deviation: If the Hill slope is significantly steeper than -1.0 (e.g., -2.0), suspect aggregation or non-specific binding of the inhibitor. Add 0.01% Tween-20 or BSA to the buffer.
References
-
Songyang, Z., et al. (1993). SH2 domains recognize specific phosphopeptide sequences.[1][2][10][11][12] Cell, 72(5), 767-778. [Link]
-
Luzy, J. P., et al. (2008).[1][10] Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization.[1][6] Journal of Biomolecular Screening, 13(2), 112-119.[10] [Link]
-
Gao, Y., et al. (2000). Rational design and characterization of a Grb2 SH2 domain-binding macrocyclic peptide. Journal of Medicinal Chemistry, 43(5), 911-920. [Link]
-
Shi, Z. D., et al. (2003). Macrocyclization in the design of Grb2 SH2 domain-binding ligands exhibiting high potency in whole-cell systems. Journal of Medicinal Chemistry, 46(2), 245-253. [Link]
-
Waksman, G., et al. (1992). Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides. Nature, 358, 646–653. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying the Interaction between EGFR Dimers and Grb2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate sequence-to-affinity models for SH2 domains from multi-round peptide binding assays coupled with free-energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and validating renewable affimer protein binding reagents targeting SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the EGF Receptor by Binding to an Activating Kinase Domain Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Macrocyclization in the design of Grb2 SH2 domain-binding ligands exhibiting high potency in whole-cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity Paradox: A Comparative Guide to the Cross-Reactivity of EGFR-Derived Phosphopeptides with SH2 Proteins
Introduction: Beyond Linear Pathways
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1][2][3] The classical representation of this pathway often depicts a linear cascade: ligand binding, receptor dimerization, and subsequent autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail.[4] These phosphorylated tyrosines (pY) act as high-affinity docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) domains.[5][6] This recruitment is the critical step that translates the extracellular signal into a complex intracellular response.
However, the reality of EGFR signaling is far more intricate than a simple set of one-to-one interactions. A single phosphopeptide on EGFR can often be recognized by multiple, distinct SH2 domain-containing proteins. This phenomenon, known as cross-reactivity or binding promiscuity, creates a highly networked and dynamic signaling hub. This guide provides a comparative analysis of these cross-reactive interactions, supported by experimental data, to illuminate the complexity and specificity that govern EGFR signal transduction. For researchers and drug development professionals, understanding this specificity paradox is paramount for dissecting cellular signaling and designing targeted therapeutics with minimal off-target effects.
The EGFR Signaling Hub: A Landscape of Phosphotyrosine Docking Sites
Upon activation by ligands like EGF or TGF-α, EGFR dimerizes and its intracellular kinase domain becomes active, leading to the trans-phosphorylation of several key tyrosine residues.[1][3] These phosphosites, each embedded within a unique amino acid sequence, form a scaffold for the recruitment of SH2-containing proteins, which in turn propagate the signal through various downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades.[1][4][5]
The binding of an SH2 domain to a pY residue is not random; it is dictated by the amino acid residues immediately C-terminal to the phosphotyrosine, which fit into a specific binding pocket on the SH2 domain.[6][7] While certain interactions are considered "canonical" due to their high affinity and well-established roles, many phosphosites serve as hubs for multiple SH2 proteins, allowing for signal integration and diversification.
Caption: EGFR Signaling and SH2 Docking Sites.
Comparative Analysis: Specificity and Promiscuity of SH2 Domain Interactions
The notion of a single, dedicated SH2 protein for each EGFR phosphosite is an oversimplification. Experimental evidence reveals a complex web of primary and secondary interactions, with binding affinities spanning several orders of magnitude. This cross-reactivity is not noise; it is a regulated feature of the signaling network.
For instance, the adaptor protein Grb2, which links EGFR to the Ras pathway, binds directly and with high affinity to the pY1068 site.[8][9] However, it also recognizes pY1086, albeit with lower affinity.[8][9] Adding another layer of complexity, the SH2 domain of STAT3, a key transcription factor, is also reported to dock at pY1068, creating a point of competition and potential signal modulation between the MAPK and STAT pathways.[10] Similarly, the adaptor protein Shc binds primarily to pY1173 but also shows interaction with pY992.[8] This pY992 site is also the high-affinity binding site for the SH2 domains of Phospholipase C-gamma (PLCγ1), a critical enzyme in calcium signaling and protein kinase C activation.[4][11]
The following table summarizes these canonical and cross-reactive interactions, providing a snapshot of the competitive landscape at the EGFR tail.
| EGFR Phosphosite | Canonical SH2-Domain Partner(s) | Known Cross-Reactive SH2-Domain Partner(s) | Functional Implication |
| pY992 | PLCγ1[11] | Shc (minor site)[8] | Integration of calcium signaling and MAPK pathways. |
| pY1068 | Grb2 (primary site)[8][9] | STAT3[10] | Competitive binding modulates Ras/MAPK vs. STAT3 activation. |
| pY1086 | Grb2 (secondary site)[8][9] | - | Sustains Grb2-mediated signaling. |
| pY1148 | Shc (via PI domain)[12][13] | - | Utilizes a non-canonical phosphotyrosine interaction domain. |
| pY1173 | Shc (primary site)[8] | Grb2 (indirectly via Shc)[8] | Primary hub for Shc-mediated Ras activation. |
Note: This table is a simplified representation. Binding affinities (Kd values) can vary significantly based on the experimental method and conditions.
Experimental Guide: Quantifying SH2 Domain-Phosphopeptide Interactions
To dissect the complexities of SH2 domain cross-reactivity, robust and quantitative experimental methods are essential. Techniques like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Peptide Microarrays provide the necessary tools to measure binding affinities and specificities.[14]
Workflow: Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique ideal for measuring binding events between molecules of different sizes, such as a large SH2 domain and a small, fluorescently labeled phosphopeptide.[15][16] In a competition assay, one can determine the affinity of an unlabeled protein for the labeled peptide by measuring its ability to displace it from a known binding partner.[17][18] This is a powerful method for screening inhibitors or comparing the binding of different SH2 domains to the same phosphopeptide.
Caption: Fluorescence Polarization Competition Assay Workflow.
Step-by-Step Protocol: FP Competition Assay
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled EGFR-derived phosphopeptide (e.g., FITC-pY1068) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare stock solutions of the purified, recombinant SH2 domains to be tested (e.g., Grb2-SH2 and STAT3-SH2).
-
-
Assay Setup:
-
In a 384-well, low-volume black plate, add the assay buffer.
-
Add the fluorescent phosphopeptide probe to all wells at a fixed final concentration (typically in the low nanomolar range).
-
Add the primary SH2 domain (the one that binds the probe, e.g., Grb2-SH2) to all wells (except negative controls) at a fixed concentration that yields a significant polarization signal (e.g., 80% of maximum binding).
-
Create a serial dilution of the competitor SH2 domain (e.g., STAT3-SH2) and add it to the wells. Include a "no competitor" control.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the background polarization from wells containing only the probe.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using a suitable software to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the bound probe.[17]
-
The IC50 can be converted to a dissociation constant (Ki) to quantify the affinity of the competing SH2 domain for the phosphopeptide.[17]
-
Alternative Methodologies: A Comparative Overview
-
Surface Plasmon Resonance (SPR): SPR offers real-time, label-free analysis of binding kinetics.[19][20] By immobilizing an SH2 domain on a sensor chip and flowing different phosphopeptides over the surface, one can obtain precise on-rates (ka), off-rates (kd), and equilibrium dissociation constants (Kd).[21] This technique is invaluable for detailed thermodynamic and kinetic characterization of interactions.[19][21]
-
Peptide Microarrays: For high-throughput profiling, peptide microarrays are the tool of choice.[22][23] Libraries of EGFR-derived phosphopeptides can be synthesized on a solid support and screened against a labeled SH2 domain to rapidly map its binding specificity and identify potential cross-reactive sites.[24][25]
Implications for Drug Development and Systems Biology
The cross-reactivity of SH2 domain interactions has profound implications. From a systems biology perspective, it enables the cell to create a robust and adaptable signaling network where multiple inputs can be integrated to produce a finely tuned output.
For drug development professionals, this complexity presents both a challenge and an opportunity.
-
Challenge of Specificity: An inhibitor designed to block the Grb2-SH2 domain from binding to EGFR pY1068 might inadvertently affect the binding of STAT3, leading to unforeseen consequences on a different pathway. Therefore, screening for inhibitor specificity across a panel of relevant SH2 domains is a critical step.[16]
-
Opportunity for Polypharmacology: In some cases, targeting a key signaling node with a compound that modulates multiple interactions could be more therapeutically effective than a highly specific inhibitor.
A thorough understanding of the competitive binding landscape, quantified by the experimental methods described herein, is essential for the rational design of next-generation kinase and signal transduction inhibitors.
Conclusion
The interaction between EGFR-derived phosphopeptides and SH2 domain-containing proteins is not a simple lock-and-key mechanism but a dynamic and competitive system. Cross-reactivity is a fundamental feature that allows for the integration, diversification, and fine-tuning of cellular signals. By employing quantitative biophysical techniques such as fluorescence polarization and surface plasmon resonance, researchers can unravel this complexity, map the intricate network of interactions, and gain deeper insights into both normal cell physiology and disease states. This knowledge is indispensable for advancing our understanding of cell signaling and for developing more effective and specific therapeutic interventions.
References
- EGF/EGFR Signaling Pathway - Cre
- SPR derived kinetic parameters of GST-SH2 domain- phosphopeptide interactions.
- A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
- EGFR interactive p
- Solution structure of the SH2 domain of Grb2/Ash complexed with EGF receptor-derived phosphotyrosine-containing peptide. (PubMed)
- Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polariz
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (NIH)
- Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC. (NIH)
- Surface plasmon resonance thermodynamic and kinetic analysis as a strategic tool in drug design. Distinct ways for phosphopeptides to plug into Src- and Grb2 SH2 domains - PubMed. (PubMed)
- How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics.
- EGFR Signaling Pathway | Danaher Life Sciences. (Danaher)
- Epidermal Growth Factor Receptor Cell Proliferation Signaling P
- Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC - NIH. (NIH)
- Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains | Journal of Medicinal Chemistry - ACS Publications.
- Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. (Source)
- A fluorescence polarization based Src-SH2 binding assay - PubMed. (PubMed)
- Studying protein–protein interactions using peptide arrays - RSC Publishing. (Royal Society of Chemistry)
- Main methods and tools for peptide development based on protein-protein interactions (PPIs) | ChemRxiv. (ChemRxiv)
- A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC. (NIH)
- Development of Binding Assays for the SH2 Domain of Grb7 and Grb2 Using Fluorescence Polarization - ResearchGate.
- Stress-induced EGF Receptor Signaling Through STAT3 and Tumor Progression in Triple-Neg
- Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC. (NIH)
- Epidermal Growth Factor Receptor (EGFR) Signaling - Sigma-Aldrich. (MilliporeSigma)
- Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions. (Source)
- The phosphotyrosine interaction domain of Shc binds an LXNPXY motif on the epidermal growth factor receptor - PMC. (NIH)
- How to study Protein-Peptide interaction ? | ResearchGate.
- Phosphorylation of EGFR by SRC kinase - Reactome. (Reactome)
- Surface plasmon resonance thermodynamic and kinetic analysis as a strategic tool in drug design. Distinct ways for phosphopeptides to plug into Src- and Grb2 SH2 domains - DSpace. (Utrecht University)
- Time resolved quantitative phosphoproteomics reveals distinct patterns of SHP2 dependence in EGFR signaling | bioRxiv. (bioRxiv)
- SH2 Domain Binding: Diverse FLVRs of Partnership - Frontiers. (Frontiers)
- Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02656J - The Royal Society of Chemistry. (Royal Society of Chemistry)
- EGF receptor specificity for phosphotyrosine-primed substrates provides signal integr
- In vitro activation of Stat3 by epidermal growth factor receptor kinase - PNAS. (PNAS)
- The Configuration of GRB2 in Protein Interaction and Signal Transduction - MDPI. (MDPI)
- Synthesis of Grb2 SH2 Domain Proteins for Mirror-Image Screening Systems. (Source)
- Suppression of EGFR-STAT3 signaling inhibits tumorigenesis in a lung cancer cell line. (Source)
- SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PMC. (NIH)
- The Phosphotyrosine Interaction Domain of Shc Binds an LXNPXY Motif on the Epidermal Growth Factor Receptor - Taylor & Francis. (Taylor & Francis Online)
- Kinetics of phosphorylation of the SH2-containing domain of phospholipase C gamma 1 by the epidermal growth factor receptor - PubMed. (PubMed)
- High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display | eLife. (eLife)
- Physiological Requirement for Both SH2 Domains for Phospholipase C-γ1 Function and Interaction with Platelet-Derived Growth Factor Receptors - PMC. (NIH)
- EGFR/STAT3 interaction may play a role in human cancers - Xagena.it. (Xagena)
- Antitumour effects of PLC-γ1-(SH2)2-TAT fusion proteins on EGFR/c-erbB-2-positive breast cancer cells - PMC. (NIH)
- High-Throughput Quantification of SH2 Domain-Phosphopeptide Interactions with Cellulose-Peptide Conjug
- SH2 Domains: Folding, Binding and Therapeutical Approaches - MDPI. (MDPI)
- Profiling the Tyrosine Phosphorylation St
- Generating and validating renewable affimer protein binding reagents targeting SH2 domains. (Source)
Sources
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]
- 8. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stress-induced EGF Receptor Signaling Through STAT3 and Tumor Progression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SH2 domains prevent tyrosine dephosphorylation of the EGF receptor: identification of Tyr992 as the high-affinity binding site for SH2 domains of phospholipase C gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphotyrosine interaction domain of Shc binds an LXNPXY motif on the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]
- 15. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 16. A fluorescence polarization based Src-SH2 binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Surface plasmon resonance thermodynamic and kinetic analysis as a strategic tool in drug design. Distinct ways for phosphopeptides to plug into Src- and Grb2 SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Studying protein–protein interactions using peptide arrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. High-Throughput Quantification of SH2 Domain-Phosphopeptide Interactions with Cellulose-Peptide Conjugate Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display | eLife [elifesciences.org]
A Head-to-Head Comparison: Synthetic Grb2 Peptides vs. Native EGFR Intracellular Domain for Binding Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Critical Grb2-EGFR Interaction in Cellular Signaling
The binding of the adaptor protein Grb2 to the phosphorylated intracellular domain of EGFR is a pivotal event in receptor tyrosine kinase (RTK) signaling.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its C-terminal tail.[2] These phosphotyrosine (pY) residues serve as docking sites for proteins containing Src Homology 2 (SH2) domains, such as Grb2.[1][2]
Grb2, which consists of a central SH2 domain flanked by two SH3 domains, acts as a crucial bridge.[3] Its SH2 domain recognizes and binds to specific pY motifs on EGFR, primarily at Tyr1068 and to a lesser extent at Tyr1086.[4][5] This binding event recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via Grb2's SH3 domains, leading to the activation of Ras and the subsequent MAP kinase cascade, which drives cellular proliferation and survival.[6]
Given its central role in cell signaling and its dysregulation in various cancers, the Grb2-EGFR interaction is a key target for therapeutic intervention. Accurate and robust methods to quantify this interaction are therefore essential for both basic research and drug discovery.
Caption: The EGFR-Grb2 signaling cascade.
Comparing the Tools: Synthetic Peptides vs. Native Intracellular Domain
The choice between using short, synthetic phosphopeptides representing EGFR binding sites and the full-length, recombinantly expressed native intracellular domain of EGFR for in vitro binding assays is a critical one. Each approach offers distinct advantages and disadvantages that can significantly impact experimental outcomes, throughput, and biological relevance.
Synthetic Phosphopeptides: A Reductionist Approach
Synthetic peptides corresponding to the phosphorylated Grb2 binding sites on EGFR (e.g., a peptide spanning pY1068) offer a simplified and highly controlled system for studying the Grb2-EGFR interaction.
Advantages:
-
High Purity and Homogeneity: Synthetic peptides can be produced at very high purity, ensuring a homogenous population of molecules for binding assays.[3] This minimizes the variability that can arise from incomplete or heterogeneous phosphorylation of a larger protein.
-
Ease of Use and Accessibility: Phosphopeptides are readily available from commercial vendors or can be synthesized with relative ease.[3] They are soluble and generally straightforward to work with in a variety of buffer conditions.
-
Ideal for High-Throughput Screening: The simplicity and low cost of peptides make them well-suited for high-throughput screening (HTS) of small molecule or peptide inhibitors of the Grb2-EGFR interaction.[7][8]
-
Precise Probing of Specific Interactions: By using peptides corresponding to individual phosphosites, researchers can dissect the specific contribution of each site to the overall Grb2 binding affinity.[4][5]
Disadvantages:
-
Lack of Native Conformation: Short peptides may not fully recapitulate the native conformation of the Grb2 binding sites within the context of the full-length EGFR intracellular domain.[9] This can potentially lead to differences in binding affinity and kinetics compared to the interaction with the native protein.
-
Absence of Allosteric Effects: The full-length EGFR intracellular domain is a dynamic entity, and binding at one site may influence the conformation and accessibility of other sites.[2] Synthetic peptides cannot capture these potential allosteric effects.
-
Limited Biological Context: While excellent for studying a specific molecular interaction, peptides do not provide the broader biological context of the full-length receptor, which may be influenced by other protein-protein interactions and post-translational modifications.
Native EGFR Intracellular Domain: A More Holistic View
Using the recombinantly expressed and purified intracellular domain (ICD) of EGFR provides a more physiologically relevant model for studying Grb2 binding.
Advantages:
-
Greater Biological Relevance: The EGFR ICD presents the Grb2 binding sites in their native conformational context, potentially leading to more accurate measurements of binding affinity and kinetics.[10]
-
Inclusion of Multiple Binding Sites: The full ICD contains all potential Grb2 binding sites, allowing for the study of cooperative or competitive binding events.
-
Potential for Studying Allosteric Regulation: This system allows for the investigation of how binding at one site may influence others, providing a more comprehensive understanding of the interaction.
Disadvantages:
-
Challenges in Expression and Purification: The EGFR ICD, particularly the tyrosine kinase domain, can be challenging to express in soluble form, often accumulating in inclusion bodies in bacterial expression systems.[11][12][13][14] This necessitates complex solubilization and refolding protocols, which can be time-consuming and may not always yield fully active protein.
-
Heterogeneous Phosphorylation: Achieving complete and uniform phosphorylation of the ICD at all relevant tyrosine residues in vitro can be difficult, leading to a heterogeneous population of protein molecules and complicating the interpretation of binding data.
-
Lower Throughput and Higher Cost: The production of the native ICD is significantly more complex and costly than peptide synthesis, making it less suitable for large-scale screening campaigns.
Quantitative Comparison of Binding Affinities
Several biophysical techniques are commonly employed to quantify the binding affinity (expressed as the dissociation constant, Kd) between Grb2 and its EGFR-derived ligands. The table below summarizes representative data from the literature.
| Ligand | Technique | Grb2 Construct | Kd (µM) | Reference |
| pY1068 Peptide | Surface Plasmon Resonance (BIAcore) | SH2 Domain | 0.44 | [4][5] |
| pY1086 Peptide | Surface Plasmon Resonance (BIAcore) | SH2 Domain | 2.1 | [4][5] |
| pY1173 Peptide | Surface Plasmon Resonance (BIAcore) | SH2 Domain | No significant binding | [4][5] |
| EGFR-derived phosphopeptide | Isothermal Titration Calorimetry (ITC) | Full-length Grb2 | ~0.1-1.0 | [15] |
| EGFR-derived phosphopeptide | Fluorescence Polarization | SH2 Domain | Nanomolar to micromolar range | [7][8] |
| Native, activated EGFR | Single-molecule analysis | Full-length Grb2 | Complex kinetics observed | [10] |
Note: Direct comparison of Kd values across different studies should be done with caution due to variations in experimental conditions, buffer compositions, and the specific constructs of Grb2 and EGFR ligands used.
Experimental Methodologies
A brief overview of the key techniques used to measure Grb2-EGFR binding is provided below, along with a generalized workflow diagram.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Outline:
-
Prepare solutions of the Grb2 protein (in the sample cell) and the EGFR peptide or ICD (in the syringe) in the same buffer.
-
Equilibrate the calorimeter to the desired temperature.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Measure the heat change associated with each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.
Protocol Outline:
-
Immobilize one of the binding partners (e.g., Grb2) onto the surface of a sensor chip.
-
Flow a solution of the other binding partner (e.g., EGFR peptide or ICD) over the chip surface at various concentrations.
-
Monitor the change in the SPR signal over time to obtain sensorgrams for the association and dissociation phases.
-
Fit the sensorgram data to a kinetic model to determine ka and kd.
-
Calculate the Kd from the ratio of kd to ka.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is particularly well-suited for HTS applications.
Protocol Outline:
-
Synthesize a fluorescently labeled version of the EGFR phosphopeptide.
-
In a multi-well plate, mix a constant concentration of the fluorescent peptide with varying concentrations of the Grb2 protein.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in polarization as a function of the Grb2 concentration.
-
Fit the resulting binding curve to determine the Kd.
Caption: Generalized workflow for Grb2-EGFR binding assays.
Conclusion and Recommendations
The choice between synthetic EGFR phosphopeptides and the native EGFR intracellular domain for studying Grb2 binding depends heavily on the specific research question and available resources.
-
For high-throughput screening of inhibitors, initial binding site identification, and routine characterization of Grb2 mutants, synthetic phosphopeptides are the superior choice. Their ease of use, high purity, and lower cost make them ideal for these applications. Fluorescence polarization is a particularly powerful technique for HTS with peptides.[7][8]
-
For detailed mechanistic studies, investigation of allosteric regulation, and obtaining the most physiologically relevant binding data, the native EGFR intracellular domain is the preferred, albeit more challenging, option. While its production is complex, the resulting data can provide a more nuanced understanding of the Grb2-EGFR interaction within a more complete molecular context.[10] Isothermal titration calorimetry and surface plasmon resonance are well-suited for in-depth biophysical characterization with the purified ICD.
References
-
Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli. PubMed. [Link]
-
Multiple-state reactions between the epidermal growth factor receptor and Grb2 as observed by using single-molecule analysis. NIH. [Link]
-
Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization. PubMed. [Link]
-
Recruitment of the Adaptor Protein Grb2 to EGFR Tetramers. ACS Publications. [Link]
-
Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR. bioRxiv. [Link]
-
Development of Binding Assays for the SH2 Domain of Grb7 and Grb2 Using Fluorescence Polarization. ResearchGate. [Link]
-
Production, Purification, and Initial Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EG. DergiPark. [Link]
-
Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances. PLOS One. [Link]
-
Generating and validating renewable affimer protein binding reagents targeting SH2 domains. nature.com. [Link]
-
Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. Jove. [Link]
-
Specificity and affinity motifs for Grb2 SH2-ligand interactions. pnas.org. [Link]
-
Hierarchy of Binding Sites for Grb2 and Shc on the Epidermal Growth Factor Receptor. oapen.org. [Link]
-
Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor. PubMed. [Link]
-
Comprehensive Model for Epidermal Growth Factor Receptor Ligand Binding Involving Conformational States of the Extracellular and the Kinase Domains. Frontiers. [Link]
-
Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]
-
Calorimetric investigation of phosphorylated and non-phosphorylated peptide ligand binding to the human Grb7-SH2 domain. PubMed. [Link]
-
Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer. MDPI. [Link]
-
Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs. PMC. [Link]
-
A Rational Approach for Creating Peptides Mimicking Antibody Binding. SciSpace. [Link]
-
Production, Purification, and Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) for Drug Screening Applications. bioRxiv. [Link]
-
Production, Purification, and Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) for Drug Screening Applications. ResearchGate. [Link]
-
The dynamics of free and phosphopeptide-bound Grb2-SH2 reveals two dynamically independent subdomains and an encounter complex with fuzzy interactions. PMC. [Link]
-
Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances. PLOS One. [Link]
-
Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging. ACS Publications. [Link]
-
EGFR-Binding Peptides: From Computational Design towards Tumor-Targeting of Adeno-Associated Virus Capsids. PMC. [Link]
-
Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor. Europe PMC. [Link]
-
Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. MDPI. [Link]
-
Comparing the Epidermal Growth Factor Interaction with Four Different Cell Lines: Intriguing Effects Imply Strong Dependency of Cellular Context. PMC. [Link]
-
Deep mutational analysis reveals functional trade-offs in the sequences of EGFR autophosphorylation sites. PNAS. [Link]
-
Large-scale characterization of peptide-MHC binding landscapes with structural simulations. PNAS. [Link]
-
General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Publications. [Link]
-
Design of Protein Segments and Peptides for Binding to Protein Targets. PMC. [Link]
-
Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research eDepot. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Dynamics of the EGF Receptor as Revealed by Experiments and Simulations and Its Relevance to Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. Hierarchy of binding sites for Grb2 and Shc on the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the Grb2 SH2 domain to phosphotyrosine motifs does not change the affinity of its SH3 domains for Sos proline-rich motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 10. Multiple-state reactions between the epidermal growth factor receptor and Grb2 as observed by using single-molecule analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Precision in Affinity: The Hidden Impact of Peptide Purity on SH2 Domain Kd Measurement
Executive Summary
In the quantitative analysis of Signal Transduction, specifically the interaction between Src Homology 2 (SH2) domains and phosphotyrosine (pTyr) peptides, the accuracy of the Dissociation Constant (
This guide challenges the standard workflow of "weigh-and-dissolve." We demonstrate that using high-purity peptides (>95%) without correcting for counter-ion and water content can skew
The Mechanistic Problem: Purity vs. Content[1][2][3][4]
To understand why purity impacts
-
HPLC Purity (The Chemical Fraction): The percentage of the sample that is the correct sequence (e.g., 98%). The remaining 2% are deletion sequences or incompletely deprotected species.
-
Net Peptide Content (The Mass Fraction): The percentage of the gross weight that is actually peptide.[1][2] The remaining mass consists of Counter-ions (TFA, Acetate) and bound water .[3]
The Trap: A peptide can be >98% pure by HPLC but have an NPC of only 60%. If a researcher weighs 1 mg of powder assuming it is 1 mg of peptide, the actual concentration in the assay will be 40% lower than calculated.
The SH2 Specificity Context
SH2 domains (e.g., Src, Grb2, Lck) bind pTyr residues in a "two-pronged" plug-and-socket mechanism. The pTyr inserts into a deep cationic pocket, while the residues C-terminal to the pTyr (positions +1 to +3) determine specificity.
-
Truncated Impurities: Deletion sequences missing the pTyr or the +3 residue will not bind, effectively lowering the active concentration further.
-
Counter-ion Interference: Trifluoroacetic acid (TFA), a byproduct of synthesis, can form ion pairs with the cationic arginine residues often found in SH2 binding pockets, altering local pH or electrostatics.
Comparative Analysis: Impact on
The following table compares three grades of peptide quality and their resulting impact on a hypothetical SH2-pTyr interaction (True
Table 1: Comparative Impact of Peptide Grades on Affinity Data
| Feature | Alternative A: Crude/Desalted | Alternative B: Standard High Purity | Recommended: High Purity + NPC Corrected |
| HPLC Purity | < 70% | > 95% | > 95% |
| Counter-Ion | High TFA / Salts | TFA (Standard) | Acetate or TFA (Quantified) |
| Net Peptide Content (NPC) | Unpredictable (30–50%) | Variable (60–80%) | Quantified (e.g., 72%) |
| Concentration Error | Massive (>50% error) | Significant (20–40% error) | Negligible (<5%) |
| Observed | ~150 nM (3x Error) | ~80 nM (1.6x Error) | 50 nM (True Value) |
| Risk Profile | High noise; non-specific binding; aggregation. | Systematic underestimation of affinity. | Accurate thermodynamic parameters. |
| Use Case | Epitope screening (Yes/No) | General binding checks |
Visualizing the Error Propagation
The following diagram illustrates how the failure to account for NPC and purity propagates through the experimental workflow to generate false kinetic data.
Figure 1: The "Invisible Mass" Error. Failing to correct for non-peptide mass (salts/water) leads to an overestimation of ligand concentration, which mathematically forces the
Validated Experimental Protocol
To ensure data integrity (E-E-A-T), this protocol integrates the NPC Correction step into a standard Surface Plasmon Resonance (SPR) workflow for SH2 domains.
Phase 1: Peptide Preparation & Qualification
Objective: Determine the exact molar concentration of the stock solution.
-
Synthesis & Purification: Obtain pTyr-containing peptide (e.g., pYEEI for Src SH2). Ensure HPLC purity >95% to minimize deletion mutants.
-
Solubilization: Dissolve the lyophilized powder in degassed HBS-EP+ buffer (HEPES buffered saline, EDTA, Surfactant P20).
-
Note: Do not use the weighed mass for concentration yet.
-
-
Net Peptide Content Determination (The Critical Step):
-
Method A (Amino Acid Analysis - Gold Standard): Hydrolyze a small aliquot (HCl, 110°C, 24h) and quantify individual amino acids via HPLC. This provides the absolute molarity.
-
Method B (UV Absorbance): If the peptide contains Tryptophan (Trp) or Tyrosine (Tyr), measure
. Use the extinction coefficient ( ) to calculate Molarity.-
Caution: pTyr has a slightly different
than Tyr; ensure correction factors are applied [1].
-
-
-
Stock Calculation:
Do not use: .
Phase 2: SPR Assay (Biacore/Octet)
Objective: Measure
-
Immobilization:
-
Ligand: GST-SH2 domain fusion protein.
-
Method: Capture GST-SH2 on an Anti-GST sensor chip (or CM5 chip via Amine Coupling).
-
Density: Aim for low density (
RU) to avoid mass transport limitation and steric crowding.
-
-
Analyte Injection (The Peptide):
-
Prepare a dilution series (e.g., 0, 10, 30, 90, 270, 810 nM) using the AAA-corrected stock .
-
Flow Rate: High flow (30–50
L/min) to minimize rebinding effects. -
Contact Time: 60–120 seconds (SH2 on/off rates are typically fast).
-
-
Data Analysis:
-
Reference subtraction: (Flow Cell 2 - Flow Cell 1).
-
Fit data to a 1:1 Langmuir Binding Model .
-
Assess
(should be < 10% of ).
-
Optimization Workflow Diagram
This diagram outlines the decision-making process for selecting the right peptide form for SH2 assays.
Figure 2: Optimization Workflow. Note that while TFA removal is optional for SPR (if buffered correctly), the Net Peptide Content quantification is mandatory for all quantitative assays.
Conclusion
For SH2 domain research, the "alternative" to high-purity, content-quantified peptides is not a cost-saving measure—it is a data integrity risk. The discrepancies in
Final Recommendation:
-
Always request Amino Acid Analysis (AAA) data for your peptide batches.
-
If AAA is unavailable, assume a Net Peptide Content of 70% rather than 100% to approximate the correction, though this is an estimation.
-
For cell-based SH2 inhibition assays, strictly use Acetate or HCl salts to avoid TFA toxicity [2].
References
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
Cytiva (formerly GE Healthcare). (2020). Biacore Sensor Surface Handbook. Retrieved from [Link]
-
Pawson, T., & Gish, G. D. (1992). SH2 and SH3 domains: from structure to function. Cell. Retrieved from [Link]
-
AmbioPharm. (2024). Net Peptide Content vs. Peptide Purity. Retrieved from [Link]
Sources
Structural alignment of H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH with native Grb2 ligand
This guide provides a structural and functional comparison between the synthetic phosphopeptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH (referred to here as ENDpYINASL ) and the native Grb2 ligand sequences found in physiological signaling proteins like EGFR and Shc.
Executive Summary
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH is a synthetic phosphopeptide widely utilized as a "universal" substrate for Protein Tyrosine Phosphatases (PTPs), such as PTP1B and SHP-1/2. Structurally, it functions as a mimetic of the Epidermal Growth Factor Receptor (EGFR) pY1068 binding site .
While its primary commercial application is as a phosphatase substrate, its sequence contains the critical pY-I-N (Phosphotyrosine-Ile-Asn) motif, which drives high-affinity binding to the Grb2 SH2 domain . This makes it a dual-purpose tool: a specific ligand for Grb2 interaction studies and a catalytic substrate for phosphatase assays.
Structural Alignment & Motif Analysis
The Grb2 SH2 domain is unique among SH2 domains because it requires a specific
Comparative Alignment Table
The table below aligns the synthetic product against the two most characterized native Grb2 binding sites: EGFR (pY1068) and Shc (pY317) .
| Feature | Product (ENDpYINASL) | Native EGFR (pY1068) | Native Shc (pY317) | Structural Impact |
| N-Term Flank | Glu-Asn-Asp | Val-Pro-Glu | Asp-Asp-Pro-Ser | Acidic residues (Glu/Asp) in the product mimic the electronegative environment required for SH2 approach, though lacking the Proline often seen in native turns. |
| pY Position | Tyr(PO3H2) | Tyr(PO3H2) | Tyr(PO3H2) | Primary Anchor: Binds the deeply buried, basic arginine pocket (Arg67 in Grb2). |
| pY+1 | Ile | Ile | Val | Hydrophobic Interaction: Ile/Val are favored. The Product matches EGFR exactly here. |
| pY+2 | Asn | Asn | Asn | Critical Determinant: Essential for the |
| pY+3 | Ala | Gln | Val | Surface Interaction: The native Gln/Val provides specific side-chain contacts. The Product's Ala is smaller, reducing steric clashes but potentially lowering specificity slightly compared to native. |
| C-Term Flank | Ser-Leu | Ser | Gln-Asn | Stabilizes the peptide chain but participates less in the core SH2 binding pocket. |
Mechanism of Interaction[1]
-
The pY-I-N Core: The product retains the essential pY-I-N triad. The Phosphotyrosine (pY) inserts into the phosphate-binding pocket, while the Isoleucine (Ile) and Asparagine (Asn) facilitate the characteristic "kink" (Type I
-turn) required to fit the Grb2 surface. -
The Flanking Residues: The N-terminal Glu-Asn-Asp sequence in the product is highly acidic. This enhances solubility and mimics the generally negative electrostatic potential of receptor tails, but it lacks the Proline found in EGFR/Shc which naturally rigidifies the native ligand into a turn.
Visualization of Signaling & Structure
Diagram 1: Structural Binding Logic
This diagram illustrates how the ENDpYINASL peptide aligns with the Grb2 SH2 domain pockets compared to the native EGFR sequence.
Caption: Alignment of Synthetic ENDpYINASL and Native EGFR pY1068 with Grb2 SH2 binding pockets.
Experimental Applications & Performance
A. As a Phosphatase Substrate (Primary Use)
This peptide is the "Gold Standard" substrate for measuring the activity of PTPs (Protein Tyrosine Phosphatases) like PTP1B , SHP-1 , and SHP-2 .
-
Why it works: The acidic N-terminus (Glu-Asn-Asp) facilitates recognition by the catalytic cleft of PTPs, while the pY residue is easily accessible.
-
Performance: It typically exhibits a
in the range of 10–50 M for PTP1B, making it highly sensitive for colorimetric assays (e.g., Malachite Green).
B. As a Grb2 Competitive Ligand
In binding assays (e.g., Surface Plasmon Resonance or Fluorescence Polarization), this peptide acts as a competitor to native EGFR/Shc.
-
Affinity (
):-
Native (EGFR pY1068): ~10–50 nM.
-
Product (ENDpYINASL): ~100–500 nM.
-
-
Interpretation: The product binds Grb2 with high specificity but slightly lower affinity than the full native sequence due to the lack of stabilizing residues (like Proline at -2 or Gln at +3). It is excellent for displacing low-affinity interactions or validating Grb2 specificity.
Detailed Protocol: Phosphatase Activity Assay
Context: Using ENDpYINASL to measure PTP activity (e.g., PTP1B) with Malachite Green detection.
Reagents
-
Substrate: H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH (reconstitute to 1 mM in water).
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, 1 mM EDTA.
-
Detection Reagent: Malachite Green Solution (Acidic Molybdate).
Workflow Diagram
Caption: Step-by-step workflow for using ENDpYINASL in a standard phosphatase release assay.
Step-by-Step Procedure
-
Preparation: Dilute the PTP enzyme (e.g., 0.5 nM final) in Assay Buffer.
-
Initiation: Add the ENDpYINASL peptide to the wells. A standard starting concentration is 100
M (approx. ). -
Incubation: Incubate at 30°C for 15–30 minutes. The PTP enzyme hydrolyzes the phosphate group from the Tyrosine.
-
Termination & Detection: Add Malachite Green reagent. This highly acidic solution stops the enzymatic reaction and complexes with the liberated free inorganic phosphate (
). -
Quantification: Measure Absorbance at 620 nm. Compare against a standard curve of Phosphate Standard (
).
References
- Roland, J., et al. (2003). Structural basis of BCR-ABL recruitment of GRB2. Nature Structural Biology. (Demonstrates the Grb2 SH2 specificity for pY-I-N motifs).
-
Furet, P., et al. (1998). Structure-based design of high-affinity ligands for the Grb2 SH2 domain. Journal of Medicinal Chemistry . Link
-
Niemi, G.A., et al. (2002).[1] Structural features of the Grb2 SH2 domain bound to a high-affinity peptide. Biochemistry . (Detailed structural analysis of pY-I-N beta-turns).
-
PubChem Compound Summary. (2025). Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu.[2] CID 5492616.[2] Link
-
Lin, C., et al. (2019). Grb2 binding induces phosphorylation-independent activation of Shp2. bioRxiv . (Cites use of ENDpYINASL as a substrate). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling and Disposal of H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH
As researchers and drug development professionals, our work with novel synthetic peptides is foundational to discovery. However, the very novelty that drives our research necessitates a robust and proactive approach to safety. The phosphopeptide H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH, a substrate for protein tyrosine phosphatases, is a prime example.[1] While a comprehensive, substance-specific Safety Data Sheet (SDS) is not always available for such research compounds, we can establish a rigorous safety protocol grounded in established principles of chemical and biological material handling. This guide provides the essential, immediate safety and logistical information required to handle this peptide with confidence and care.
PART 1: Risk Assessment - The Foundation of Laboratory Safety
Before any procedure begins, a thorough risk assessment is mandatory.[2] The primary hazards associated with a lyophilized peptide powder are inhalation and dermal or ocular exposure.[2][3] Although many peptides are not classified as hazardous, their biological activity can be potent and is often not fully characterized.[4] Therefore, we must treat this and any research peptide as a potentially bioactive substance with unknown toxicological properties.
Key Risk Factors:
-
Inhalation: Lyophilized powders are easily aerosolized during weighing and transfer, posing a respiratory risk.[3]
-
Dermal/Ocular Exposure: Direct contact with the powder or its solution can cause local irritation or, depending on the peptide's biological function, other unintended physiological effects.[2]
-
Contamination: Improper handling can compromise the integrity of the experiment and the laboratory environment.[5]
PART 2: Personal Protective Equipment (PPE) - Your Primary Barrier
The selection of PPE is your first and most critical line of defense. The equipment specified below is considered the minimum standard for handling this peptide.[6]
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a robust barrier against accidental skin contact. Always inspect gloves for tears before use and change them immediately if contamination is suspected. Double-gloving is recommended for handling concentrated solutions.[2][7] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes during reconstitution and handling of solutions. Goggles offer a more complete seal and are preferred when the risk of splashing is higher.[3][8] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from spills. The coat should be fully buttoned.[5] |
| Respiratory Protection | Use of a fume hood or powder hood | When handling the lyophilized powder, all manipulations (weighing, initial reconstitution) must be performed within a certified chemical fume hood or a powder containment hood to prevent the inhalation of aerosolized particles.[3][5] |
Diagram: PPE Selection Workflow
Caption: PPE selection is dictated by the physical form of the peptide being handled.
PART 3: Operational Plan - A Step-by-Step Protocol
A methodical approach to handling ensures both safety and experimental reproducibility. Confine all peptide work to a designated and clearly marked area.[3][9]
Step 1: Preparation and Reconstitution
-
Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which can degrade the peptide.[10]
-
Perform in a Hood: Place the vial, along with all necessary sterile equipment (pipettes, tips, solvent), inside a chemical fume hood or powder hood.[3]
-
Reconstitute Carefully: Add the appropriate solvent slowly down the side of the vial to avoid aerosolizing the powder.[5]
-
Gentle Solubilization: Gently swirl or pipette the solution to dissolve the peptide. Do not shake vigorously, as this can cause the peptide to denature.[11]
-
Label Thoroughly: Clearly label the vial with the peptide name, concentration, date of reconstitution, and your initials.[9]
Step 2: Storage of Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles that degrade peptide structure, divide the reconstituted solution into single-use aliquots.[10][11]
-
Temperature: For long-term storage, keep lyophilized peptides at -20°C or colder.[9][10] Store reconstituted aliquots at -20°C or colder unless otherwise specified.[11]
-
Light Protection: Store peptides in the dark or in opaque containers to prevent light-induced degradation.[9][11]
Diagram: Experimental Workflow
Sources
- 1. H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH - [hongtide.com]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide24.store [peptide24.store]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. purepeptix.com [purepeptix.com]
- 6. 5 Tips for Handling Hazardous Chemicals in the Lab - Labtag Blog [blog.labtag.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. biorunstar.com [biorunstar.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ck-peptides.com [ck-peptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
